Technical Documentation Center

Kresoxim-methyl-d7 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Kresoxim-methyl-d7

Core Science & Biosynthesis

Foundational

Kresoxim-methyl-d7: A Definitive Guide to Its Function as an Internal Standard in Residue Analysis and Pharmacokinetic Studies

As global agricultural and pharmacological frameworks increasingly demand ultra-trace quantification of xenobiotics, the reliance on highly specific analytical methodologies has never been greater. Kresoxim-methyl is a b...

Author: BenchChem Technical Support Team. Date: March 2026

As global agricultural and pharmacological frameworks increasingly demand ultra-trace quantification of xenobiotics, the reliance on highly specific analytical methodologies has never been greater. Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely utilized in crop protection[1]. However, accurately quantifying its residues in complex biological and environmental matrices requires overcoming severe matrix effects and extraction variabilities.

As a Senior Application Scientist, I approach this challenge through the lens of Isotope Dilution Mass Spectrometry (IDMS). By utilizing Kresoxim-methyl-d7 —a stable, isotopically labeled analog—as an internal standard (IS), we engineer a self-validating analytical system. This whitepaper dissects the biochemical mechanisms of the native compound, the physicochemical rationale for employing its deuterated counterpart, and the field-proven protocols for its LC-MS/MS quantification.

Biochemical Profiling: The Mechanism of Kresoxim-methyl

To understand the analytical importance of kresoxim-methyl, one must first understand its biological target. Kresoxim-methyl belongs to the Quinone outside Inhibitor (QoI) class of fungicides[2].

The Cytochrome bc1 Complex (Complex III)

The fungicidal causality of kresoxim-methyl is rooted in the disruption of mitochondrial respiration. Specifically, it acts on the cytochrome bc1 complex (Complex III) of the electron transport chain[1]. The molecule competitively binds to the quinol oxidation (Qo) site, effectively blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur (Fe-S) protein and subsequently to cytochrome c1[3].

By halting this electron cascade, kresoxim-methyl collapses the transmembrane electrochemical potential, preventing the synthesis of ATP[4]. Without ATP, spore germination, germ tube formation, and mycelial growth are completely arrested[4].

bc1_mechanism UQ Ubiquinol (QH2) Qo Qo Site (Cytochrome bc1) UQ->Qo Electron Donation FeS Rieske Fe-S Protein Qo->FeS e- Transfer CytC1 Cytochrome c1 FeS->CytC1 e- Transfer KM Kresoxim-methyl (Inhibitor) KM->Qo Competitive Binding

Diagram 1: Kresoxim-methyl inhibiting electron transfer at the Qo site of Cytochrome bc1.

The Rationale for Kresoxim-methyl-d7 in IDMS

When extracting kresoxim-methyl from highly complex matrices—such as soil, honey bee nectar, or plasma—co-extracted matrix components (like lipids, pigments, and organic acids) often co-elute with the target analyte during liquid chromatography[5]. In the electrospray ionization (ESI) source of a mass spectrometer, these matrix components compete for charge, leading to unpredictable ion suppression or enhancement .

The Isotopic Advantage

Kresoxim-methyl-d7 (


) is synthesized by replacing seven specific hydrogen atoms with deuterium, typically on the o-tolyl moiety[6]. This yields a mass shift of +7 Da compared to the native molecule.

The causality behind choosing a +7 Da shift is highly deliberate:

  • Chromatographic Co-elution: Because deuterium substitution minimally alters the molecule's polarity and pKa, Kresoxim-methyl-d7 co-elutes exactly with native kresoxim-methyl on a reversed-phase C18 column.

  • Identical Ionization Efficiency: Experiencing the exact same matrix environment at the exact same retention time, the IS undergoes the identical degree of ion suppression as the native analyte.

  • Spectral Resolution: The +7 Da mass shift ensures the isotopic envelope of the native compound (which naturally contains small amounts of

    
    ) does not overlap with the IS precursor ion, eliminating cross-talk in the collision cell[5].
    

By spiking the sample with Kresoxim-methyl-d7 before extraction, any physical loss of the analyte during sample preparation is proportionally mirrored by the IS. The final quantification relies on the ratio of the analyte area to the IS area, rendering the method self-correcting and highly trustworthy[5].

Quantitative Data: Mass Spectrometry Parameters

For trace-level quantification, High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard[7]. Below are the optimized quantitative parameters utilized for both the native analyte and the deuterated internal standard[7][8].

CompoundPrecursor Ion [M+H]⁺ (m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)Polarity
Kresoxim-methyl 314.1314.1 → 116.0314.1 → 222.1ESI+
Kresoxim-methyl-d7 321.1321.1 → 123.0321.1 → 229.1ESI+

*Note: Product ions for the d7 analog are shifted based on the retention of the deuterated tolyl moiety during collision-induced dissociation (CID).

Self-Validating Experimental Protocol: QuEChERS & LC-MS/MS

To ensure absolute scientific integrity, the following protocol details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction workflow integrated with IDMS. This methodology is designed to be self-validating; the recovery of the d7 internal standard acts as an internal quality control metric for every single sample.

workflow Sample 1. Homogenized Matrix (e.g., Plant Tissue/Soil) Spike 2. Isotope Spiking (Add Kresoxim-methyl-d7) Sample->Spike Extract 3. Extraction (MeCN + MgSO4/NaCl) Spike->Extract Clean 4. d-SPE Clean-up (PSA, C18, MgSO4) Extract->Clean LCMS 5. LC-MS/MS Analysis (ESI+ MRM Mode) Clean->LCMS

Diagram 2: QuEChERS extraction workflow utilizing Kresoxim-methyl-d7 as an IS.

Step-by-Step Methodology

Phase 1: Matrix Preparation and Isotope Spiking

  • Weigh exactly

    
     of homogenized sample matrix into a 
    
    
    
    PTFE centrifuge tube.
  • Crucial Step: Spike the sample with

    
     of a 
    
    
    
    Kresoxim-methyl-d7 working solution. Allow the sample to equilibrate for 15 minutes. Causality: This equilibration ensures the IS penetrates the matrix pores, mimicking the binding state of the endogenous residue.

Phase 2: Extraction and Partitioning 3. Add


 of LC-MS grade Acetonitrile (MeCN) to the tube and vortex vigorously for 1 minute.
4. Add the QuEChERS extraction salts: 

anhydrous Magnesium Sulfate (

) and

Sodium Chloride (

). 5. Immediately shake for 2 minutes. Causality: The

drives an exothermic hydration reaction, forcing water out of the organic phase, while

induces a salting-out effect, driving the kresoxim-methyl into the MeCN layer. 6. Centrifuge at

for 5 minutes at

.

Phase 3: Dispersive Solid-Phase Extraction (d-SPE) Clean-up 7. Transfer


 of the upper MeCN supernatant into a 

d-SPE microcentrifuge tube containing

,

Primary Secondary Amine (PSA), and

C18 sorbent. 8. Vortex for 1 minute and centrifuge at

for 3 minutes. Causality: PSA removes co-extracted organic acids and sugars, while C18 removes non-polar lipids, drastically reducing background noise for the LC-MS/MS.

Phase 4: LC-MS/MS Acquisition 9. Transfer


 of the cleaned extract into an autosampler vial.
10. Inject 

into the LC-MS/MS system. Utilize a C18 analytical column with a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). 11. Quantify the native kresoxim-methyl concentration by plotting the peak area ratio (Native/d7-IS) against a similarly constructed calibration curve.

Conclusion

The integration of Kresoxim-methyl-d7 into analytical workflows elevates residue testing from an estimation to an exact science. By acting as a perfect chemical mimic, it neutralizes the variables of extraction inefficiency and ESI matrix suppression. For researchers and drug development professionals mapping the pharmacokinetic or environmental fate of strobilurin compounds, establishing protocols grounded in Isotope Dilution Mass Spectrometry is not merely a recommendation—it is an analytical imperative.

References

  • Public Release Summary - Evaluation of the new active KRESOXIM-METHYL Australian Pesticides and Veterinary Medicines Authority (APVMA)[Link]

  • KRESOXIM-METHYL: A CONTRIBUTION TO POWDERY MILDEW CONTROL Acta Horticulturae [Link]

  • Determination of pesticides in nectar collected by honey bees DiVA Portal[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM Agilent Technologies [Link]

  • Validation Report 12 - MRM transitions for GC/MS/MS and LC/MS/MS EURL Pesticides [Link]

  • Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes Chemical Reviews - ACS Publications [Link]

Sources

Exploratory

Synthesis and Isotopic Labeling of Kresoxim-methyl-d7: A Guide for Analytical Standard Preparation

An In-depth Technical Guide Introduction: The Need for Labeled Standards in Agrochemical Analysis Kresoxim-methyl is a broad-spectrum, high-efficiency fungicide belonging to the strobilurin class, a group of compounds in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction: The Need for Labeled Standards in Agrochemical Analysis

Kresoxim-methyl is a broad-spectrum, high-efficiency fungicide belonging to the strobilurin class, a group of compounds inspired by a natural fungal metabolite.[1][2] Its mode of action involves the inhibition of mitochondrial respiration, which effectively halts the energy supply of pathogenic fungi.[2][3] Due to its widespread use in protecting crops like apples, pears, and grapes, regulatory bodies worldwide require vigilant monitoring of its residue levels in food products and the environment.[4][5]

Accurate quantification of pesticide residues presents a significant analytical challenge, primarily due to complex sample matrices that can cause signal suppression or enhancement in mass spectrometry (MS) based methods.[6] The gold standard for overcoming these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as isotope dilution mass spectrometry (IDMS).[7][8] A SIL-IS is chemically identical to the analyte of interest but has a higher mass due to the incorporation of stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[9] When added to a sample at a known concentration prior to extraction, the SIL-IS experiences the same processing variations and matrix effects as the target analyte.[6] By measuring the ratio of the native analyte to the SIL-IS, highly accurate and precise quantification can be achieved.[7]

This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and characterization of Kresoxim-methyl-d7 (KSM-d7), a deuterated analogue of Kresoxim-methyl. This SIL-IS is an indispensable tool for researchers and analytical chemists in agrochemical safety, environmental monitoring, and pharmacokinetic studies.[10][] We will explore the strategic rationale for isotopic placement, provide a detailed synthetic protocol, and outline the necessary analytical techniques for structural validation and quality control.

Part 1: Retrosynthetic Analysis and Isotopic Labeling Strategy

Structural Analysis and Selection of Labeling Position

The molecular structure of Kresoxim-methyl, methyl (E)-α-(methoxyimino)-2-[(2-methylphenoxy)methyl]benzeneacetate, contains several potential sites for isotopic labeling.[12] The primary criterion for a robust SIL-IS is the placement of isotopes at positions that are not susceptible to hydrogen-deuterium (H-D) exchange under typical chemical or biological conditions.[9] Placing labels on heteroatoms (e.g., O-H, N-H) or on carbons alpha to acidic protons is generally avoided.

For Kresoxim-methyl-d7 (Molecular Formula: C₁₈H₁₂D₇NO₄), the seven deuterium atoms are best incorporated into the (2-methylphenoxy) moiety.[13] This involves labeling the four positions on the aromatic ring and the three positions on the methyl group. C-D bonds on an aromatic ring and a non-activated methyl group are exceptionally stable, ensuring the isotopic integrity of the standard throughout sample preparation and analysis.

Retrosynthetic Approach

Our strategy focuses on a convergent synthesis, where the isotopic label is introduced early via a commercially available or readily synthesized deuterated building block. The most logical precursor for introducing the seven deuterium atoms is 2-methyl-d₃-phenol-2,3,4,5-d₄ (hereafter referred to as o-cresol-d7). The synthesis then proceeds through an etherification reaction followed by the construction of the α-ketoester side chain and a final condensation step. This approach is adapted from established industrial synthesis patents for the unlabeled compound.[14][15]

The overall synthetic workflow is depicted below.

KSM_d7_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Grignard Reagent Formation & Reaction cluster_2 Part C: Final Product Formation cluster_3 Part D: Quality Control A o-Cresol-d7 C 2-(2-Methyl-d3-phenoxy-d4)methyl bromobenzene (Intermediate 1) A->C Etherification (K2CO3, ACN) B 2-Bromomethylbromobenzene B->C D Intermediate 1 F Grignard Reagent D->F THF E Magnesium (Mg) E->F H Methyl 2-(2-(2-methyl-d3-phenoxy-d4)methylphenyl)glyoxylate (Intermediate 2) F->H G Dimethyl oxalate G->H Addition I Intermediate 2 K Kresoxim-methyl-d7 I->K Condensation (Pyridine, EtOH) J Methoxylamine Hydrochloride J->K L Kresoxim-methyl-d7 (Crude) K->L M Purification (Chromatography) L->M N Characterization (NMR, MS, HPLC) M->N O Certified KSM-d7 Standard N->O

Caption: Synthetic workflow for Kresoxim-methyl-d7.

Part 2: Experimental Protocol for the Synthesis of Kresoxim-methyl-d7

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Etherification to form 2-((2-methyl-d₃-phenoxy-d₄)methyl)bromobenzene (Intermediate 1)

This initial step couples the deuterated phenolic precursor with a bifunctional aromatic ring that will serve as the core of the final molecule.

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.2 eq) and acetonitrile (100 mL).

  • Add o-cresol-d7 (1.0 eq) to the suspension.

  • Heat the mixture to 80°C and add a solution of 2-bromomethylbromobenzene (1.05 eq) in acetonitrile (20 mL) dropwise over 30 minutes.

  • Maintain the reaction at reflux for 4-6 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a colorless oil.

Causality: The use of potassium carbonate, a mild base, is crucial for deprotonating the phenolic hydroxyl group of o-cresol-d7, forming the phenoxide nucleophile.[14] Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction. A slight excess of the alkylating agent ensures complete consumption of the valuable deuterated starting material.

Step 2: Synthesis of Methyl 2-(2-((2-methyl-d₃-phenoxy-d₄)methyl)phenyl)glyoxylate (Intermediate 2)

This step involves the formation of a Grignard reagent, which then acts as a nucleophile to attack dimethyl oxalate, creating the α-ketoester scaffold.[15]

Methodology:

  • Set up a flame-dried, three-neck flask under a nitrogen atmosphere, equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

  • Add magnesium turnings (1.1 eq) and a small crystal of iodine to the flask.

  • Add a small portion (approx. 5%) of Intermediate 1 (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) to initiate the Grignard reaction, which is indicated by heat evolution and disappearance of the iodine color.

  • Once initiated, add the remaining solution of Intermediate 1 in THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at 45-50°C for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, prepare a solution of dimethyl oxalate (1.2 eq) in anhydrous THF at -10°C.

  • Slowly add the prepared Grignard reagent to the dimethyl oxalate solution via cannula, maintaining the temperature below 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Intermediate 2. This intermediate is often used in the next step without extensive purification.

Causality: The Grignard reaction must be conducted under strictly anhydrous conditions as the organomagnesium compound is highly reactive with water. Iodine is used to activate the magnesium surface.[15] The nucleophilic addition of the Grignard reagent to one of the electrophilic carbonyl carbons of dimethyl oxalate, followed by elimination of methoxymagnesium bromide upon workup, yields the desired α-ketoester.

Step 3: Condensation to form Kresoxim-methyl-d7

The final step is the condensation of the α-ketoester with methoxylamine hydrochloride to form the characteristic methoxyimino group of the strobilurin class.[15]

Methodology:

  • Dissolve the crude Intermediate 2 (1.0 eq) in ethanol (100 mL) in a round-bottom flask.

  • Add methoxylamine hydrochloride (1.1 eq) followed by pyridine (1.5 eq).

  • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol/water or by flash column chromatography to yield Kresoxim-methyl-d7 as an off-white crystalline solid.[16]

Causality: The reaction forms an oxime via the nucleophilic attack of methoxylamine on the ketone carbonyl of Intermediate 2. Pyridine acts as a mild base to neutralize the HCl generated from methoxylamine hydrochloride and to catalyze the condensation.

Part 3: Purification and Analytical Characterization

A rigorous characterization is essential to validate the identity, purity, and isotopic enrichment of the synthesized Kresoxim-methyl-d7, ensuring its suitability as an analytical standard.[17]

Purification

The final purification step is critical for removing any unlabeled Kresoxim-methyl or other impurities.

  • Recrystallization: Effective for removing minor impurities if the crude product is of high purity.

  • Flash Column Chromatography: The preferred method for removing side products and unreacted starting materials. A silica gel column with an ethyl acetate/hexane solvent system typically provides good separation.

Characterization Data

The following table summarizes the key analytical techniques and expected results for the validation of Kresoxim-methyl-d7.

Analytical Technique Purpose Expected Result for Kresoxim-methyl-d7
High-Performance Liquid Chromatography (HPLC) Determine chemical purity (area %).A single major peak with purity >98%. Retention time should match that of an unlabeled Kresoxim-methyl standard.[18]
High-Resolution Mass Spectrometry (HRMS) Confirm molecular formula and isotopic incorporation.Observed [M+H]⁺ or [M+Na]⁺ ion corresponding to the exact mass of C₁₈H₁₂D₇NO₄. The mass will be ~7.04 Da higher than the unlabeled analogue.[16]
¹H Nuclear Magnetic Resonance (¹H NMR) Structural confirmation and assessment of isotopic labeling at protonated sites.The spectrum should match that of unlabeled Kresoxim-methyl, except for the complete or near-complete absence of signals for the four aromatic protons of the phenoxy ring and the three protons of the tolyl-methyl group.[16]
²H Nuclear Magnetic Resonance (²H NMR) Direct confirmation of deuterium incorporation.Signals will be present corresponding to the chemical shifts of the deuterated positions on the aromatic ring and methyl group.
Quantitative NMR (qNMR) Determine the precise concentration of the standard in solution.Provides a highly accurate assay value for the certified reference material.[17]
Structural Confirmation

The structure of the final product, with the deuterium labels highlighted, is shown below.

KSM_d7_Structure cluster_structure KSM_d7 Kresoxim-methyl-d7 Structure img

Caption: Structure of Kresoxim-methyl-d7.

Conclusion

The synthesis of Kresoxim-methyl-d7, while a multi-step process, is achievable through established organic chemistry principles. The key to a successful synthesis lies in the early and strategic incorporation of a deuterated building block, such as o-cresol-d7, followed by careful execution of etherification, Grignard reaction, and condensation steps. Rigorous purification and comprehensive analytical characterization are paramount to producing a high-quality SIL-IS. This deuterated standard is a vital tool for the agrochemical and environmental science communities, enabling the accurate and reliable quantification of Kresoxim-methyl residues and ensuring compliance with global food safety and environmental regulations.

References

  • AERU. (2026). Kresoxim-methyl (Ref: BAS 490F). University of Hertfordshire. Available at: [Link]

  • Eureka | Patsnap. (2021). Preparation method of kresoxim-methyl.
  • Chemistry with Caroline. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. Available at: [Link]

  • ACS Publications. (2022). Degradation of Kresoxim-Methyl in Different Soils. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • American Chemical Society. (2017). Kresoxim-methyl Derivatives: Synthesis and Herbicidal Activities. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN109651190A - A kind of synthetic method of kresoxim-methyl.
  • MDPI. (2015). Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters. Molecules. Available at: [Link]

  • RSC Publishing. (1984). Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (n.d.). Deuterium labelling studies of aromatic olefins. Available at: [Link]

  • Google Patents. (n.d.). CN112409206A - Preparation method of kresoxim-methyl.
  • PMC. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2002). Determination of pyrimethanil and kresoxim-methyl in green groceries by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Frontiers. (2022). The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana. Frontiers in Plant Science. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS condition for the analysis of kresoxim-methyl. Available at: [Link]

  • NIST. (n.d.). Kresoxim-methyl. NIST WebBook. Available at: [Link]

  • World Health Organization (WHO). (2018). KRESOXIM-METHYL. JMPR 2018. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Kresoxim-methyl (Animal and Fishery Products). Available at: [Link]

  • PMC. (2013). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant using gas chromatography. National Center for Biotechnology Information. Available at: [Link]

  • APVMA. (n.d.). Public Release Summary - Evaluation of the new active KRESOXIM-METHYL. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]

  • IAEA.org. (n.d.). Use of IsotopicTracers in Pesticide and Environmental Contamination Research. Available at: [Link]

  • PubMed. (2015). Combining Stable Isotope Labeling and Molecular Networking for Biosynthetic Pathway Characterization. Journal of Natural Products. Available at: [Link]

  • FAO. (2019). Kresoxim-methyl (199) - 2019 JMPR Monograph. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Aberystwyth University. (2004). The use of stable isotopes in fungal ecology. Mycologist. Available at: [Link]

  • SciSpace. (n.d.). Kresoxim - methyl: Modification of a Naturally Occurring Compound to Produce a New Fungicide. Available at: [Link]

Sources

Foundational

Kresoxim-methyl-d7: Molecular Profiling, Mechanistic Action, and Isotope Dilution Workflows

Executive Summary Kresoxim-methyl is a broad-spectrum, strobilurin-class fungicide widely utilized in global agriculture to manage fungal pathogens. However, quantifying trace residues of this compound in complex environ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kresoxim-methyl is a broad-spectrum, strobilurin-class fungicide widely utilized in global agriculture to manage fungal pathogens. However, quantifying trace residues of this compound in complex environmental and biological matrices requires extreme analytical precision. Enter Kresoxim-methyl-d7 , the stable isotope-labeled analog. By substituting seven specific hydrogen atoms with deuterium, researchers gain a structurally identical yet mass-differentiated internal standard. This whitepaper provides an in-depth technical analysis of the chemical properties, biological mechanism of action, and the self-validating analytical workflows enabled by Kresoxim-methyl-d7.

Chemical & Isotopic Profiling

The structural integrity of an internal standard dictates its utility in mass spectrometry. Kresoxim-methyl-d7 is synthesized by incorporating deuterium atoms onto the 2-methylphenoxy moiety. This specific labeling position is highly stable, preventing unwanted deuterium-hydrogen (D/H) exchange during aggressive extraction protocols.

The resulting +7.04 Da mass shift is analytically optimal. It is large enough to completely bypass the natural M+2 or M+3 isotopic envelope of the unlabeled target, thereby eliminating spectral cross-talk and background noise in the mass spectrometer.

Table 1: Chemical and Physical Properties Comparison

PropertyKresoxim-methyl (Unlabeled)Kresoxim-methyl-d7 (Labeled)
CAS Number 143390-89-0478518-93-3
Molecular Formula C18H19NO4C18H12D7NO4
Molecular Weight 313.4 g/mol 320.39 g/mol
Isotopic Mass Shift N/A+7.04 Da
Labeling Position N/A2-methylphenoxy ring
Primary Application Agricultural FungicideBioanalytical Internal Standard

Data sourced from LGC Standards 1 and Cayman Chemical 2.

Mechanistic Grounding: The QoI Pathway

To understand the toxicological relevance of monitoring Kresoxim-methyl, one must understand its biological target. Kresoxim-methyl belongs to the Quinone outside Inhibitor (QoI) group of fungicides.

At the cellular level, it acts directly on the fungal mitochondrial respiratory chain. The molecule competitively binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III). This binding physically blocks the transfer of electrons between cytochrome b and cytochrome c1. Consequently, the proton gradient across the inner mitochondrial membrane collapses, halting ATP synthase activity and leading to rapid energy depletion and fungal cell death 3.

MOA Kresoxim Kresoxim-methyl (QoI Fungicide) QoSite Qo Site (Cytochrome bc1 Complex) Kresoxim->QoSite Competitive Binding CytC1 Cytochrome c1 QoSite->CytC1 ElectronTransfer Electron Transfer QoSite->ElectronTransfer Blocked CytB Cytochrome b CytB->QoSite CytC1->ElectronTransfer ATP ATP Synthesis ElectronTransfer->ATP FungalDeath Fungal Cell Death ATP->FungalDeath Energy Depletion

Figure 1: Mechanism of action of Kresoxim-methyl inhibiting the mitochondrial cytochrome bc1 complex.

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

When extracting pesticides from complex matrices like soil, plant tissue, or plasma, co-extracted compounds frequently cause ion suppression or enhancement in the mass spectrometer's ionization source.

The Causality of Isotope Dilution: By utilizing Kresoxim-methyl-d7 in an Isotope Dilution Mass Spectrometry (IDMS) framework, the analytical method becomes a self-validating system . Because the d7 isotopologue shares the exact physicochemical properties (chromatographic retention time, partition coefficients, and ionization efficiency) as the unlabeled target, any matrix-induced signal variation affects both molecules equally. The mass spectrometer quantifies the ratio of the unlabeled target to the d7 standard, mathematically canceling out extraction losses and matrix effects.

Workflow Sample Matrix Sample (Soil/Crop) Spike Spike Internal Standard (Kresoxim-methyl-d7) Sample->Spike Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Clean dSPE Clean-up (PSA/C18) Extract->Clean LCMS LC-MS/MS Analysis (ESI+ MRM) Clean->LCMS Quant Isotope Dilution Quantification LCMS->Quant

Figure 2: Self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow using Kresoxim-methyl-d7.

Self-Validating Experimental Protocol: Residue Analysis via LC-MS/MS

The following methodology outlines a highly robust, modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol optimized for Kresoxim-methyl quantification.

Step 1: Matrix Preparation & Isotopic Spiking
  • Homogenize 10.0 g of the biological/environmental sample in a 50 mL centrifuge tube.

  • Critical Step: Spike the sample with 100 µL of a 1 µg/mL Kresoxim-methyl-d7 working solution.

  • Causality: Spiking the d7 standard prior to any solvent addition ensures it undergoes the exact same physical and chemical micro-environments as the endogenous analyte. If 20% of the analyte is lost during extraction, 20% of the d7 standard is also lost, maintaining a constant, self-correcting quantitative ratio.

Step 2: Phase Partitioning
  • Add 10 mL of LC-MS grade Acetonitrile (MeCN) and vortex vigorously for 1 minute.

  • Add partitioning salts: 4.0 g anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g Sodium Chloride (NaCl). Shake for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Causality: The addition of MgSO₄ and NaCl induces a thermodynamic "salting-out" effect. This drives the relatively non-polar Kresoxim-methyl and its d7 isotopologue into the upper organic (acetonitrile) layer while forcing polar matrix components (e.g., sugars, proteins) to precipitate into the aqueous phase.

Step 3: Dispersive Solid Phase Extraction (dSPE) Clean-up
  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18 sorbent.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Causality: PSA acts as a weak anion exchanger to sequester organic acids and plant pigments, while C18 removes lipophilic interferences. Because Kresoxim-methyl lacks strong acidic or highly lipophilic functional groups, it remains unbound in the supernatant, ensuring high analytical recovery.

Step 4: LC-MS/MS Acquisition
  • Transfer the cleaned supernatant to an autosampler vial.

  • Analyze using a Triple Quadrupole Mass Spectrometer in Electrospray Ionization positive mode (ESI+).

  • Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Unlabeled Kresoxim-methyl: m/z 314.1 → 116.1 (Quantifier), 314.1 → 222.1 (Qualifier).

    • Kresoxim-methyl-d7: m/z 321.1 → 114.1 (Quantifier).

  • Causality: The +7 Da mass shift of the precursor ion (321.1) and the corresponding shift in the fragment ion (114.1, representing the deuterated 2-methylphenoxy fragment) completely isolates the d7 signal. This guarantees that naturally occurring isotopes of the unlabeled compound do not artificially inflate the internal standard signal.

References

  • SciSpace (IntechOpen). The QoI Fungicides, the Rise and Fall of a Successful Class of Agricultural Fungicides. Retrieved from: [Link]

Sources

Exploratory

The Physicochemical Profile and Analytical Utility of Kresoxim-methyl-d7

Executive Summary In the fields of agricultural chemistry, environmental monitoring, and food safety, the accurate quantification of pesticide residues is paramount. Kresoxim-methyl is a broad-spectrum strobilurin fungic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of agricultural chemistry, environmental monitoring, and food safety, the accurate quantification of pesticide residues is paramount. Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely used to control fungal pathogens in crops. However, quantifying this compound in complex biological matrices (such as soil, water, and plant tissues) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently complicated by matrix effects—specifically, ion suppression or enhancement in the electrospray ionization (ESI) source.

To create a self-validating quantitative system, analytical chemists employ Kresoxim-methyl-d7 , a stable, deuterium-labeled isotope of the parent compound[1]. By acting as an internal standard (IS), Kresoxim-methyl-d7 compensates for analyte loss during extraction and normalizes ionization fluctuations, ensuring high-fidelity data recovery[2]. This technical guide explores the physicochemical properties of Kresoxim-methyl-d7, the mechanistic action of its parent compound, and provides a field-proven protocol for its use in advanced residue analysis.

Physicochemical Profiling

Understanding the physical and chemical properties of Kresoxim-methyl-d7 requires examining its parent molecule. Kresoxim-methyl is a lipophilic, white crystalline solid with low water solubility and low vapor pressure, characteristics that allow it to adhere effectively to the waxy cuticles of plant leaves[3][4].

The deuterated analog, Kresoxim-methyl-d7, is synthesized by replacing seven specific hydrogen atoms with deuterium (


). This isotopic substitution increases the molecular weight by approximately 7 Daltons (Da) but leaves the macroscopic physicochemical properties—such as lipophilicity, melting point, and chromatographic retention time—virtually identical to the native compound[5][6].
Table 1: Comparative Physicochemical Properties
PropertyKresoxim-methyl (Native)Kresoxim-methyl-d7 (Isotope Labeled)
CAS Registry Number 143390-89-0[7]478518-93-3[1]
Molecular Formula

[7]

[6]
Molecular Weight 313.35 g/mol [8]320.39 g/mol [6]
Physical State White crystalline solid[3]White to off-white solid[5]
Melting Point 97.2 – 102.5 °C[3][7]Undetermined (Assumed ~97-102 °C)[5]
Water Solubility ~2 mg/L (2 ppm)[4][7]~2 mg/L
Log Partition Coefficient (

)
3.40 (Highly lipophilic)[3][7]~3.40
Vapor Pressure

Pa at 20 °C[7]
Not applicable / Negligible[5]

Mechanistic Grounding: Mode of Action

To understand why kresoxim-methyl is monitored so rigorously, one must understand its biological mechanism. Kresoxim-methyl is a synthetic derivative of naturally occurring strobilurins[4]. It functions as a mitochondrial respiration inhibitor[7].

Specifically, the molecule binds to the quinol oxidation (


) site of the cytochrome bc1 complex (Complex III) within the inner mitochondrial membrane. By blocking the electron transfer between cytochrome b and cytochrome c1, it halts the production of ATP, effectively starving the fungal pathogen of energy and preventing spore germination and mycelial growth[7].

G UQH2 Ubiquinol (QH2) CytBC1 Cytochrome bc1 Complex (Complex III) UQH2->CytBC1 Electron Transfer CytC Cytochrome c (Reduced) CytBC1->CytC Electron Transfer Kresoxim Kresoxim-methyl Kresoxim->CytBC1 Blocks Qo Site ATP ATP Synthesis CytC->ATP Oxidative Phosphorylation

Diagram 1: Inhibition of the mitochondrial cytochrome bc1 complex by Kresoxim-methyl.

Analytical Workflow: The Self-Validating LC-MS/MS Protocol

When extracting kresoxim-methyl from complex matrices like cucumber, apples, or suspended soil sediments, co-extracted matrix components (e.g., lipids, pigments, carbohydrates) enter the mass spectrometer simultaneously with the analyte[2][9]. In an ESI source, these matrix components compete for charge droplets, leading to unpredictable ion suppression.

The Causality of the Isotope Standard: By spiking the sample with Kresoxim-methyl-d7 before extraction, we create a self-validating system. Because the d7 isotope shares the exact chromatographic retention time as the native compound, it co-elutes into the ESI source at the exact same moment. Whatever matrix suppression affects the native analyte will proportionally affect the d7 standard. Therefore, quantifying the ratio of the native peak area to the d7 peak area yields a highly accurate concentration, entirely independent of matrix fluctuations or minor volumetric losses during sample preparation[9][10].

Step-by-Step Methodology: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is adapted from validated multi-residue pesticide workflows utilizing triggered Multiple Reaction Monitoring (tMRM)[10][11].

Step 1: Sample Comminution and Spiking

  • Homogenize the crop or environmental sample thoroughly.

  • Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Critical Step: Spike the sample with 100 µL of a 1 µg/mL Kresoxim-methyl-d7 internal standard solution[10]. Allow it to equilibrate for 15 minutes to ensure integration into the matrix.

Step 2: Solvent Extraction

  • Add 10 mL of Acetonitrile (containing 1% acetic acid) to the tube.

  • Shake vigorously for 1 minute to extract the lipophilic analytes from the aqueous matrix phase.

Step 3: Partitioning (Salting Out)

  • Add 4.0 g of anhydrous Magnesium Sulfate (

    
    ) and 1.0 g of Sodium Acetate (
    
    
    
    ) to the mixture[10].
  • Immediately vortex for 1 minute to prevent agglomeration of the salts.

  • Centrifuge the tube at > 1,500 rcf for 5 minutes to achieve phase separation[10].

Step 4: Clean-up (Optional based on matrix)

  • Transfer an aliquot (e.g., 400 µL) of the upper acetonitrile layer into an autosampler vial[10].

  • Note: For highly complex matrices, a dispersive Solid Phase Extraction (dSPE) utilizing Primary Secondary Amine (PSA) and C18 sorbents may be performed prior to vial transfer to remove organic acids and lipids.

Step 5: LC-MS/MS Acquisition

  • Inject the extract into an LC-MS/MS system equipped with an ESI source operating in positive mode[2].

  • Monitor the specific MRM transitions. For native Kresoxim-methyl, typical transitions are

    
     314.1 
    
    
    
    223.0 (quantifier) and
    
    
    314.1
    
    
    116.0 (qualifier)[10]. For Kresoxim-methyl-d7, the precursor ion shifts to
    
    
    321.1.
  • Calculate the final concentration using a matrix-matched calibration curve based on the Analyte/IS response ratio[9].

G Sample Homogenized Sample (e.g., Crop Matrix) Spike Spike Kresoxim-methyl-d7 (Internal Standard) Sample->Spike Extract Acetonitrile Extraction + MgSO4 / NaOAc Spike->Extract Centrifuge Centrifugation (Phase Separation) Extract->Centrifuge LCMS LC-MS/MS Analysis (ESI+ tMRM) Centrifuge->LCMS Supernatant Quant Quantification (Analyte/IS Ratio) LCMS->Quant Data Processing

Diagram 2: QuEChERS LC-MS/MS Analytical Workflow utilizing Kresoxim-methyl-d7.

References

  • Food and Agriculture Organization of the United Nations (FAO). "kresoxim-methyl - PHYSICAL AND CHEMICAL PROPERTIES." Retrieved from: [Link]

  • SciSpace. "Kresoxim - methyl: Modification of a Naturally Occurring Compound to Produce a New Fungicide." Retrieved from:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6112114, Kresoxim-Methyl." Retrieved from:[Link]

  • Cheméo. "Chemical Properties of Kresoxim-methyl (CAS 143390-89-0)." Retrieved from: [Link]

  • U.S. Geological Survey (USGS). "Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography." Retrieved from:[Link]

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Retrieved from:[Link]

  • Shimadzu Corporation. "Method Validation for Determining Pesticide Residues in Cucumber Using LCMS-8060NX and GCMS-TQ8040 NX." Retrieved from:[Link]

  • GERSTEL. "Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS." Retrieved from: [Link]

Sources

Foundational

Mechanistic Fate and Isotopic Dynamics of Kresoxim-Methyl: A Technical Whitepaper

Executive Overview Kresoxim-methyl (KM) is a broad-spectrum strobilurin fungicide that disrupts fungal energy production by inhibiting mitochondrial electron transport. While highly effective in agricultural applications...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Kresoxim-methyl (KM) is a broad-spectrum strobilurin fungicide that disrupts fungal energy production by inhibiting mitochondrial electron transport. While highly effective in agricultural applications, understanding its environmental fate, degradation kinetics, and transformation products (TPs) is critical for ecological risk assessment. This whitepaper synthesizes the mechanistic degradation pathways of KM—spanning hydrolysis, photolysis, and microbial metabolism—and introduces the application of deuterated analogs to elucidate kinetic isotope effects (KIE). Designed for researchers and application scientists, this guide provides authoritative grounding, quantitative kinetic data, and self-validating experimental protocols for environmental fate studies.

Mechanistic Degradation Dynamics of Kresoxim-Methyl

The environmental dissipation of Kresoxim-methyl is dictated by the physicochemical properties of its surrounding matrix. The molecule features two highly reactive sites: a methyl ester group and a methoxyimino group, which serve as primary targets for abiotic and biotic transformations.

Hydrolysis and Microbial Metabolism

In both soil and aquatic environments, the dominant degradation pathway of KM is the cleavage of the methyl ester to form the free acid metabolite, BF 490-1 (also known as 490M1). This process is catalyzed abiotically under alkaline conditions (pH > 7) and biotically via microbial esterases in soil ()[1].

In agricultural soils, KM exhibits a pronounced biphasic degradation profile. An initial rapid degradation phase (driven by high microbial esterase activity and bioavailability) is followed by a slower phase limited by the desorption of the compound from soil organic matter. The half-life (DT50) in aerobic and anaerobic soils is typically less than 3 days ()[2]. The resulting acid metabolite, BF 490-1, is highly mobile and more persistent, eventually undergoing complete mineralization to CO₂ ()[3].

Aquatic Photolysis

In sunlit surface waters, KM undergoes rapid photochemical transformation. Photodegradation follows pseudo-first-order kinetics, heavily mediated by transient reactive oxygen species such as singlet oxygen (¹O₂), as well as singlet and triplet excited states of the parent molecule. The primary photolytic pathways include:

  • Photoisomerization : Conversion of the active E-isomer to the Z-isomer.

  • Hydroxylation : Addition of hydroxyl radicals to the aromatic rings.

  • Ether Cleavage : Breakdown of the phenoxymethyl ether linkage.

Studies indicate a photolytic half-life of approximately 10.3 hours under high-pressure mercury lamp irradiation, significantly reducing the ecotoxicity of the resulting transformation products ()[4].

KMDegradation KM Kresoxim-methyl (KM) Acid Acid Metabolite (BF 490-1) KM->Acid Hydrolysis (pH > 7) Microbial Esterases Isomer Z-Isomer KM->Isomer Photolysis (UV) Hydroxyl Hydroxylated TPs KM->Hydroxyl Oxidation / Photolysis Ether Ether Cleavage Products KM->Ether Photolysis CO2 Mineralization (CO2) Acid->CO2 Aerobic Soil Metabolism (DT50 38-511 days) Hydroxyl->CO2 Further degradation

Main degradation pathways of Kresoxim-methyl in aquatic and soil environments.

Quantitative Kinetic Data Summary

The following table synthesizes the kinetic parameters of KM degradation across various environmental matrices, providing a benchmark for predictive environmental fate modeling.

Matrix / ConditionDominant PathwayKinetic ModelRate Constant (

)
Half-life (DT50)Key Metabolite Formed
Aerobic Soil Microbial HydrolysisBiphasic First-Order~0.23 – 0.69 d⁻¹< 3.0 daysBF 490-1 (Free Acid)
Aqueous (pH 9) Abiotic HydrolysisPseudo-First-Order~1.38 d⁻¹~0.5 daysBF 490-1 (Free Acid)
Aqueous (UV Light) PhotolysisPseudo-First-Order0.067 h⁻¹10.3 hoursZ-isomer, Hydroxylated TPs
Rice Plants Plant MetabolismFirst-Order0.11 – 0.38 d⁻¹1.8 – 6.0 daysBF 490-1 (Free Acid)

Data derived from authoritative agricultural and chemical assessments[2][4][5].

Isotopic Substitution: The Deuterium Advantage

To precisely map the rate-determining steps (RDS) of KM degradation, researchers employ deuterated analogs (e.g., Kresoxim-methyl-d3). By replacing specific hydrogen atoms with deuterium (²H), scientists can leverage the Primary Kinetic Isotope Effect (PKIE) .

Causality of the Kinetic Isotope Effect

The C–D bond possesses a lower zero-point energy than the C–H bond, requiring higher activation energy for cleavage.

  • Ester Hydrolysis Probe : If the methyl ester group is deuterated (–COOCD₃), alkaline hydrolysis (which attacks the carbonyl carbon) leaves the C–D bonds intact. This results in a negligible secondary KIE (

    
    ), confirming that C–H bond cleavage is not involved in the transition state.
    
  • Oxidative Demethylation Probe : If degradation proceeds via cytochrome P450-mediated oxidative demethylation of the methoxyimino group, the C–H(D) bond must be broken. This yields a strong primary KIE (

    
    ), slowing the degradation rate significantly.
    

By tracking the isotopic fractionation and calculating the apparent kinetic isotope effect (AKIE), researchers can definitively differentiate between competing hydrolysis and oxidation pathways in complex soil microbiomes.

KIEWorkflow Start Synthesize KM & Deuterated KM (KM-d3) Incubate Incubate in Soil/Water Microcosms Start->Incubate Sample Time-Course Sampling (0, 1, 3, 7, 14 days) Incubate->Sample Extract QuEChERS Extraction Sample->Extract Analyze LC-HRMS Analysis (Isotope Ratio Monitoring) Extract->Analyze Calc Calculate KIE (k_H / k_D) Analyze->Calc

Experimental workflow for determining the kinetic isotope effect of deuterated KM.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls, strict matrix-matching, and mass balance checks to prevent false positives caused by matrix suppression or abiotic artifacts.

Protocol 1: Aquatic Photolysis & Hydrolysis Assessment

Objective : Isolate and quantify the photolytic and hydrolytic degradation rates of KM.

  • Step 1: Microcosm Preparation : Prepare a 10 mg/L stock solution of KM in HPLC-grade acetonitrile. Spike into buffered aqueous solutions (pH 4.0, 7.0, and 9.0) to achieve a final concentration of 0.5 mg/L. Causality: Buffering strictly controls the pH variable, isolating abiotic hydrolysis from pH-drift artifacts.

  • Step 2: Irradiation Setup : Place samples in quartz tubes (transparent to UV) inside a photoreactor equipped with a high-pressure mercury lamp.

  • Step 3: Dark Controls (Self-Validation) : Wrap an identical set of quartz tubes in aluminum foil and incubate in the same reactor. Causality: Subtracting the degradation observed in dark controls from the irradiated samples isolates the true photolytic rate from baseline hydrolysis.

  • Step 4: Kinetic Sampling : Extract 1 mL aliquots at 0, 1, 3, 6, 12, and 24 hours. Quench immediately with 10 µL of 1M HCl to halt alkaline hydrolysis.

  • Step 5: LC-HRMS Quantification : Analyze using Liquid Chromatography-High Resolution Mass Spectrometry. Calculate the pseudo-first-order rate constant (

    
    ) by plotting 
    
    
    
    versus time.
Protocol 2: KIE Elucidation via LC-HRMS Isotope Tracking

Objective : Determine the dominant microbial degradation pathway in soil using KM and KM-d3.

  • Step 1: Isotopic Spiking : Spike 50 g of sieved agricultural soil with an equimolar mixture of KM and KM-d3 (1 mg/kg each). Adjust soil moisture to 60% maximum water holding capacity (MWHC).

  • Step 2: Incubation & Sampling : Incubate in the dark at 25°C. Collect 5 g subsamples at days 0, 1, 3, 5, 7, and 14.

  • Step 3: QuEChERS Extraction : Add 10 mL acetonitrile and partitioning salts (MgSO₄/NaCl). Centrifuge and apply dispersive Solid Phase Extraction (dSPE) using Primary Secondary Amine (PSA). Causality: PSA removes organic acids and sugars from the soil matrix, preventing ion suppression in the MS source, ensuring the KM signal is accurate.

  • Step 4: Recovery Validation (Self-Validation) : Spike a known concentration of an internal standard (e.g., Triphenylphosphate) prior to extraction. Acceptable recovery must fall between 80.5% and 99.3% with an RSD < 7.1% ()[5].

  • Step 5: HRMS Analysis : Monitor the exact masses of KM (

    
    ) and KM-d3 (
    
    
    
    ). Calculate the isotopic ratio (
    
    
    ) over time. A shift in the ratio indicates a primary kinetic isotope effect, confirming C–H bond cleavage as the rate-determining step.

References

  • Man, Y., et al. (2022). "Degradation of Kresoxim-Methyl in Different Soils: Kinetics, Identification of Transformation Products, and Pathways Using High-Resolution-Mass-Spectrometry-Based Suspect and Non-Target Screening Approaches." Journal of Agricultural and Food Chemistry. URL:[Link]

  • Wang, W., et al. (2021). "Aquatic photolysis of strobilurin fungicide kresoxim-methyl: kinetics, pathways, and effects of adjuvants." New Journal of Chemistry (RSC Publishing). URL:[Link]

  • Li, X., et al. (2019). "Dissipation Dynamics and Dietary Risk Assessment of Kresoxim-Methyl Residue in Rice." International Journal of Environmental Research and Public Health (MDPI). URL:[Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary - Evaluation of the new active KRESOXIM-METHYL in the product STROBY WG FUNGICIDE." URL:[Link]

  • Environmental Protection Agency (EPA). "Pesticides - Fact Sheet for Kresoxim-methyl." URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kresoxim-methyl

Abstract: This technical guide provides a comprehensive examination of the fungicidal agent Kresoxim-methyl. Derived from the naturally occurring strobilurin A, Kresoxim-methyl has become a cornerstone in the management...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of the fungicidal agent Kresoxim-methyl. Derived from the naturally occurring strobilurin A, Kresoxim-methyl has become a cornerstone in the management of a wide array of plant pathogenic fungi. This document delves into its core biochemical mechanism, its physiological impact on fungal pathogens, the molecular basis of its selectivity, and the critical issue of fungicide resistance. Methodologies for assessing fungal sensitivity are also detailed to provide a practical framework for research and development professionals.

Introduction: The Advent of a Nature-Inspired Fungicide

Kresoxim-methyl is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] These compounds are synthetic analogues of strobilurin A, a secondary metabolite produced by the wood-decaying fungus Strobilurus tenacellus, which exhibits potent antifungal properties.[1][2] First introduced in the 1990s, Kresoxim-methyl and other strobilurins revolutionized disease control by offering a novel mode of action against a wide range of fungal classes, including Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[3][4]

Its primary utility lies in its efficacy as a preventative and curative agent, primarily through the potent inhibition of fungal mitochondrial respiration.[5][6] This guide will elucidate the precise molecular interactions and downstream cellular consequences that define the fungicidal activity of Kresoxim-methyl.

The Core Mechanism: Targeting the Fungal Powerhouse

The fungicidal activity of Kresoxim-methyl is rooted in its ability to disrupt cellular energy production. It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 11 fungicide, more commonly known as a Quinone outside Inhibitor (QoI).[7][8][9]

Inhibition of the Cytochrome bc1 Complex

The specific molecular target of Kresoxim-methyl is the cytochrome bc1 complex , also known as Complex III, an essential enzyme in the mitochondrial electron transport chain (ETC).[1][4][8][10] The function of this complex is to catalyze the transfer of electrons from ubiquinol (Coenzyme Q) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane.[4][11] This proton gradient is the driving force for ATP synthesis.

Kresoxim-methyl exerts its inhibitory effect by binding with high affinity to the Quinone "outside" (Qo) site within the cytochrome b subunit of the bc1 complex.[4][8][9][12][13] This binding action physically obstructs the ubiquinol oxidation site, effectively blocking the electron transfer to cytochrome c1.[4][14] The consequence is a complete halt in the ETC, leading to a rapid cessation of ATP production.[4][12] Deprived of their primary energy source, fungal cells cannot perform essential metabolic processes, resulting in the inhibition of spore germination, mycelial growth, and ultimately, cell death.[3][13]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Mechanism of Inhibition Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q Pool) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Generates Kresoxim Kresoxim-methyl (QoI Fungicide) Block X Block->Complex_III Binds to Qo site, blocks e- transfer Start Disease Pressure Detected Decision Is QoI (Group 11) Application Planned? Start->Decision Apply_Mix Apply QoI in a Mixture with a different FRAC group Decision->Apply_Mix Yes Apply_Alt Apply Fungicide with Alternative Mode of Action (e.g., Group 3, 7, M5) Decision->Apply_Alt No Monitor Monitor Efficacy Apply_Mix->Monitor Apply_Alt->Monitor Resistance Suspected Resistance? (Poor Control) Monitor->Resistance Stop_QoI Cease QoI Applications. Use alternative modes of action only. Resistance->Stop_QoI Yes Continue Continue Program. Rotate FRAC Groups. Resistance->Continue No Continue->Decision

Figure 2: A logical workflow for QoI fungicide resistance management.

Experimental Protocol: Assessing Fungal Sensitivity

To monitor for shifts in fungal population sensitivity and to evaluate new fungicidal compounds, a robust and reproducible in-vitro assay is essential. The following protocol describes a standard multi-well plate method for determining the EC₅₀ (Effective Concentration to inhibit 50% of growth) value.

Objective: To quantify the in-vitro sensitivity of a fungal pathogen to Kresoxim-methyl.

Causality: This assay is designed to measure the direct impact of the fungicide on fungal growth in a controlled environment. By exposing a standardized fungal inoculum to a range of fungicide concentrations, we can generate a dose-response curve. The EC₅₀ derived from this curve is a critical metric for comparing the sensitivity of different isolates or for tracking sensitivity changes over time.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh technical-grade Kresoxim-methyl and dissolve in a minimal amount of a suitable solvent (e.g., acetone or DMSO) to create a high-concentration primary stock (e.g., 10,000 µg/mL).

    • Rationale: A high-concentration stock minimizes the amount of solvent added to the final growth medium, preventing solvent-induced growth inhibition.

  • Preparation of Fungal Inoculum:

    • Grow the target fungus on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.

    • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween® 80) and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

    • Rationale: A standardized inoculum ensures that any observed differences in growth are due to the fungicide concentration, not variations in the starting amount of fungus.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the Kresoxim-methyl stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth) directly within a sterile 96-well microtiter plate. A typical concentration range might be 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL.

    • Include control wells containing only the growth medium (negative control) and wells with medium plus the highest concentration of solvent used (solvent control).

    • Rationale: Serial dilutions create the necessary dose gradient. Controls are essential to confirm normal fungal growth and rule out solvent toxicity.

  • Inoculation and Incubation:

    • Add a precise volume of the standardized spore suspension to each well of the microtiter plate.

    • Seal the plate and incubate at the optimal temperature for the target fungus for a defined period (e.g., 48-96 hours), until robust growth is observed in the control wells.

  • Data Collection and Analysis:

    • Quantify fungal growth by measuring the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate spectrophotometer.

    • Subtract the OD of the blank (medium only) wells from all other readings.

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.

    • Use statistical software to perform a probit or logistic regression analysis on the inhibition data to calculate the EC₅₀ value and its confidence intervals.

    • Rationale: Spectrophotometric measurement provides an objective and quantitative measure of fungal biomass. Regression analysis provides a statistically robust calculation of the EC₅₀.

A 1. Prepare Fungicide Stock & Dilutions C 3. Dispense Dilutions & Controls into 96-Well Plate A->C B 2. Prepare Standardized Fungal Spore Inoculum (e.g., 1x10^5 spores/mL) D 4. Inoculate All Wells with Spore Suspension B->D C->D E 5. Incubate Plate (e.g., 48-96h at 25°C) D->E F 6. Measure Fungal Growth (Optical Density at 600nm) E->F G 7. Analyze Data: Calculate % Inhibition F->G H 8. Perform Regression Analysis to Determine EC50 Value G->H

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Kresoxim-methyl in Complex Matrices using Isotope Dilution LC-MS/MS with Kresoxim-methyl-d7 as an Internal Standard

An Application Note and Protocol for the use of Kresoxim-methyl-d7 in LC-MS/MS analysis. Introduction Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal di...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the use of Kresoxim-methyl-d7 in LC-MS/MS analysis.

Introduction

Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. Its extensive use, however, raises concerns about potential residues in food products and the environment, necessitating sensitive and accurate analytical methods for its monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity.

A significant challenge in LC-MS/MS analysis is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Isotope dilution mass spectrometry (IDMS) is a powerful technique to overcome these effects. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, Kresoxim-methyl-d7, as an internal standard (IS) at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to the native analyte, it co-elutes and experiences the same matrix effects and procedural losses. By measuring the ratio of the native analyte to the labeled internal standard, accurate and precise quantification can be achieved.

This application note provides a detailed protocol for the extraction and quantification of Kresoxim-methyl in a representative complex matrix (e.g., fruit or vegetable homogenate) using LC-MS/MS with Kresoxim-methyl-d7 as an internal standard.

Principle of the Method

The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, followed by analysis using a triple quadrupole mass spectrometer. A known concentration of Kresoxim-methyl-d7 is spiked into the sample prior to extraction. After extraction with acetonitrile and partitioning with salts, the sample extract is cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Kresoxim-methyl to that of Kresoxim-methyl-d7 is used for quantification against a calibration curve prepared with the same internal standard concentration.

I. Materials and Reagents

  • Standards: Kresoxim-methyl (≥98% purity), Kresoxim-methyl-d7 (≥98% purity, 99% isotopic purity).

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade), Formic acid (LC-MS grade).

  • Salts and Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄.

  • Sample: Homogenized fruit or vegetable matrix (e.g., apple, grape, tomato).

II. Instrumentation and Analytical Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Table 1: Optimized LC-MS/MS Parameters
ParameterValue
Liquid Chromatography
LC ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Elution10% B to 95% B in 8 min, hold for 2 min, re-equilibrate for 3 min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Analyte Precursor Ion (m/z)
Kresoxim-methyl314.1
314.1
Kresoxim-methyl-d7321.1

III. Experimental Protocols

A. Preparation of Standards
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Kresoxim-methyl and Kresoxim-methyl-d7 in 10 mL of acetonitrile, respectively.

  • Intermediate Stock Solution (10 µg/mL): Prepare a working solution of Kresoxim-methyl by diluting the primary stock solution in acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare the Kresoxim-methyl-d7 spiking solution by diluting its primary stock solution in acetonitrile.

  • Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution in a blank matrix extract. Fortify each calibration level with the internal standard spiking solution to a final concentration of 50 ng/mL.

B. Sample Preparation (Modified QuEChERS)
  • Sample Homogenization: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 1 µg/mL Kresoxim-methyl-d7 internal standard spiking solution to the sample, resulting in a concentration of 50 ng/g.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrate buffers).

    • Shake vigorously for another 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Sample for Analysis: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample 1. Weigh 10g of Homogenized Sample spike 2. Spike with 50µL of Kresoxim-methyl-d7 (IS) sample->spike extract 3. Add 10mL Acetonitrile & QuEChERS Salts spike->extract centrifuge1 4. Centrifuge (4000 rpm, 5 min) extract->centrifuge1 dspe 5. d-SPE Cleanup of Acetonitrile Extract centrifuge1->dspe centrifuge2 6. Centrifuge (10,000 rpm, 5 min) dspe->centrifuge2 final_extract 7. Transfer Supernatant to Autosampler Vial centrifuge2->final_extract lc LC Separation (C18 Column) final_extract->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms data Data Acquisition & Processing ms->data quant Quantification using Analyte/IS Peak Area Ratio data->quant

Caption: Analytical workflow for Kresoxim-methyl quantification.

IV. Method Validation and Performance

To ensure the reliability of the method, a validation study should be performed according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters are summarized below.

Table 2: Representative Method Validation Data
ParameterResult
Linearity (r²) > 0.995 (Range: 1-100 ng/mL)
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1.0 ng/g
Accuracy (Recovery %) 85-110% (at 10, 50, and 100 ng/g)
Precision (RSD %) < 15% (Intra-day and Inter-day)
Matrix Effect (%) -10% to +10% (with IS correction)

Note: These are typical expected values. Actual performance may vary based on the matrix and instrumentation.

Causality in Experimental Choices
  • Choice of Internal Standard: Kresoxim-methyl-d7 is the ideal internal standard as its chemical and physical properties are nearly identical to the native analyte. This ensures it behaves similarly during extraction, chromatography, and ionization, effectively compensating for variations in these steps.

  • QuEChERS Method: The QuEChERS approach was selected for its efficiency, high recovery rates for a wide range of pesticides, and minimal solvent usage. The inclusion of citrate buffering helps to stabilize pH-sensitive compounds like Kresoxim-methyl.

  • d-SPE Cleanup: The combination of PSA and C18 sorbents is effective for removing common matrix interferences in fruits and vegetables. PSA removes organic acids and sugars, while C18 removes non-polar interferences like lipids.

  • ESI Positive Mode: Kresoxim-methyl contains functional groups that are readily protonated, making ESI in positive mode a highly sensitive ionization technique for this compound.

V. Data Analysis and Quantification

The concentration of Kresoxim-methyl in the samples is determined using the internal standard calibration method. A calibration curve is constructed by plotting the peak area ratio of Kresoxim-methyl to Kresoxim-methyl-d7 against the concentration of Kresoxim-methyl. The concentration of the analyte in the sample is then calculated using the regression equation from this curve.

Logical Relationship Diagram

G cluster_input Inputs cluster_process Processing cluster_calibration Calibration cluster_output Output Analyte_Signal Analyte Peak Area (Kresoxim-methyl) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal IS Peak Area (Kresoxim-methyl-d7) IS_Signal->Ratio Cal_Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Cal_Curve Final_Conc Determine Sample Concentration Cal_Curve->Final_Conc

Caption: Data analysis pathway for internal standard quantification.

VI. Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Kresoxim-methyl in complex matrices. The use of Kresoxim-methyl-d7 as an internal standard is critical for mitigating matrix effects and ensuring high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing. The described protocol is a self-validating system, where the consistent recovery of the internal standard provides confidence in the accuracy of each sample analysis.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Kresoxim-methyl; Pesticide Tolerances. Federal Register, 84(115), 27987-27992. [Link]

  • Shan, W., et al. (2018). Baseline sensitivity and resistance risk assessment of Botrytis cinerea to the fungicide kresoxim-methyl in gray mold of strawberry in Hubei, China. Plant Disease, 102(9), 1777-1782. [Link]

  • Lehotay, S. J., et al. (2010). Validation of a fast and easy method for the determination of residues from 229 pesticides in fruits and vegetables using gas and liquid chromatography and mass spectrometric detection. Journal of AOAC International, 93(1), 355-360. [Link]

Application

Application Note: Quantitative Analysis of Kresoxim-methyl in Produce Using Isotope Dilution LC-MS/MS

Introduction & Mechanistic Background Kresoxim-methyl is a prominent strobilurin fungicide utilized globally to control fungal pathogens in high-value agricultural produce such as apples, grapes, and bananas. Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Kresoxim-methyl is a prominent strobilurin fungicide utilized globally to control fungal pathogens in high-value agricultural produce such as apples, grapes, and bananas. Mechanistically, it functions by disrupting the mitochondrial membrane potential and inhibiting respiration in fungi 1. However, quantifying its residual presence in complex plant matrices poses significant analytical challenges. Produce matrices are rich in co-extractives—such as malic acid in apples, anthocyanins in grapes, and complex lipids in avocados—which cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source of an LC-MS/MS system.

To achieve absolute quantitative accuracy and meet the stringent criteria set by the22, this protocol employs Isotope Dilution Mass Spectrometry (IDMS). By utilizing 11—a stable isotope-labeled internal standard (SIL-IS) with


99% deuterated forms—analysts can perfectly correct for matrix effects. Because the SIL-IS shares the exact physicochemical properties of the native analyte, it co-elutes chromatographically and experiences identical ionization dynamics, normalizing the analytical response and ensuring a self-validating quantitative system.

Experimental Pathway & Workflow

G Sample Produce Sample (Cryogenic Comminution) Spiking Isotope Dilution (Spike Kresoxim-methyl-d7) Sample->Spiking Extraction QuEChERS Extraction (MeCN + Citrate Salts) Spiking->Extraction Cleanup d-SPE Cleanup (PSA + C18 + MgSO4) Extraction->Cleanup Analysis LC-MS/MS Analysis (ESI+ MRM Mode) Cleanup->Analysis Quantitation Data Processing (SIL-IS Normalization) Analysis->Quantitation

Workflow for the quantitative analysis of Kresoxim-methyl using QuEChERS and LC-MS/MS.

Materials and Reagents

  • Analytical Standards: Kresoxim-methyl (Native,

    
    99% purity) and Kresoxim-methyl-d7 (SIL-IS, 
    
    
    
    99% isotopic purity).
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid.

  • Extraction Salts (EN 15662): 4 g Magnesium Sulfate (MgSO₄), 1 g Sodium Chloride (NaCl), 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), Octadecylsilane (C18), and MgSO₄.

Step-by-Step Analytical Protocol

Expertise Note: This protocol relies on a citrate-buffered QuEChERS methodology. Produce matrices vary wildly in pH (e.g., lemons vs. spinach). The citrate buffer locks the extraction pH at ~5.0–5.5, ensuring consistent partitioning and preventing the degradation of base-sensitive co-analytes.

Sample Preparation and Spiking
  • Cryogenic Comminution: Homogenize 500 g of the representative produce sample using dry ice.

    • Causality: Mechanical blending generates heat, which can degrade thermally labile pesticides. Dry ice maintains a cryogenic state, preserving the analyte's integrity and ensuring a highly homogenous sub-sample 3.

  • Weighing: Transfer exactly 10.0 g (

    
     0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube.
    
  • SIL-IS Spiking: Spike the sample with 100 µL of a 1.0 µg/mL Kresoxim-methyl-d7 working solution.

    • Causality: Spiking the SIL-IS directly into the raw matrix before extraction is the cornerstone of a self-validating system. It guarantees that any subsequent physical losses (during transfers or partitioning) are mathematically nullified during final quantitation.

Extraction and Partitioning
  • Solvent Addition: Add 10.0 mL of LC-MS grade MeCN and vortex vigorously for 1 minute.

  • Salting Out: Add the EN 15662 QuEChERS salt mixture. Shake immediately and vigorously for 1 minute.

    • Causality: The addition of MgSO₄ and NaCl induces a strong salting-out effect, driving the semi-polar Kresoxim-methyl into the upper MeCN layer while trapping polar interferences (sugars, organic acids) in the lower aqueous phase. Immediate shaking prevents the MgSO₄ from forming an exothermic, impenetrable clump.

  • Centrifugation: Centrifuge at 5,000 rpm for 5 minutes at 4°C.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Aliquot Transfer: Transfer 1.0 mL of the upper MeCN extract into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.

    • Causality: PSA acts as a weak anion exchanger, stripping away organic acids and polar pigments. C18 is critical for removing non-polar waxes and lipids prevalent in produce like apples and bananas 3. MgSO₄ removes residual water.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution: Transfer 0.5 mL of the cleaned supernatant into an LC vial and dilute with 0.5 mL of LC-MS grade water.

    • Causality: Injecting 100% MeCN into a highly aqueous LC mobile phase causes peak broadening (the "solvent effect"). Diluting with water matches the initial gradient conditions, ensuring sharp, symmetrical chromatographic peaks.

LC-MS/MS Parameters
  • Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in MeCN.

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.35 mL/min.

  • Ionization: ESI Positive mode.

Quantitative Data & Method Validation

To ensure rigorous data presentation, the MRM transitions and validation criteria are summarized below.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Kresoxim-methyl314.1 [M+H]⁺222.015Quantifier
Kresoxim-methyl314.1 [M+H]⁺267.010Qualifier
Kresoxim-methyl-d7321.1 [M+H]⁺222.015Quantifier (SIL-IS)
Kresoxim-methyl-d7321.1 [M+H]⁺274.110Qualifier (SIL-IS)

*Note: Exact product ions for the deuterated standard depend on the specific fragmentation pathway and retention of the labeled moiety; compound-specific tuning is required.

Table 2: Self-Validating Quality Control Criteria (per SANTE/11312/2021)

Validation ParameterTarget CriterionCausality & System Integrity
Linearity (R²)

0.99
Ensures proportional MS response across the calibration range (typically 0.001–10 mg/L).
Apparent Recovery 70% – 120%Verifies extraction efficiency. Kresoxim-methyl-d7 normalizes this to ~100% absolute accuracy.
Precision (RSD)

20%
Ensures method repeatability across technical replicates and diverse produce matrices.
Matrix Effect (ME)


20%
Evaluates ion suppression. IDMS mitigates ME, but tracking it ensures the source is not overloaded.

Conclusion

The integration of Kresoxim-methyl-d7 into a modified QuEChERS LC-MS/MS workflow transforms a standard analytical procedure into a highly robust, self-validating system. By understanding the causality behind each step—from cryogenic comminution to the specific selection of d-SPE sorbents—laboratories can confidently quantify Kresoxim-methyl residues in the most complex produce matrices, ensuring unwavering regulatory compliance and data trustworthiness.

References

  • Cayman Chemical. "Kresoxim-methyl-d7: An internal standard for the quantification of kresoxim-methyl".
  • European Commission. "Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE 11312/2021)".
  • Frontiers in Environmental Science. "The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana".

Sources

Method

Advanced Sample Preparation and Isotope Dilution LC-MS/MS Analysis for Kresoxim-Methyl

Executive Summary The accurate quantification of Kresoxim-methyl—a broad-spectrum strobilurin fungicide—in complex agricultural and environmental matrices requires rigorous sample preparation to mitigate matrix effects a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of Kresoxim-methyl—a broad-spectrum strobilurin fungicide—in complex agricultural and environmental matrices requires rigorous sample preparation to mitigate matrix effects and ensure high recovery. This application note details a self-validating analytical protocol utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Isotope Dilution Mass Spectrometry (IDMS). By integrating Kresoxim-methyl-d7 as an internal standard (IS) prior to extraction, the workflow systematically corrects for analyte loss during sample clean-up and ion suppression during Electrospray Ionization (ESI) LC-MS/MS analysis.

Mechanistic Grounding: The Role of Isotope Dilution

In trace-level pesticide residue analysis, the sample matrix heavily influences the ionization efficiency of the target analyte in the MS source. Co-eluting matrix components (such as lipids, pigments, and organic acids) compete for charge droplets in the ESI source, leading to signal enhancement or, more commonly, ion suppression[1].

The Causality of the d7 Standard: Kresoxim-methyl-d7 is an isotopologue containing seven deuterium atoms, shifting its mass by +7 Da relative to the native compound. Because its physicochemical properties (polarity, pKa, and molecular volume) are virtually identical to native Kresoxim-methyl, it co-elutes perfectly during reverse-phase liquid chromatography. When Kresoxim-methyl-d7 is spiked directly into the raw sample before extraction, it acts as a self-validating control mechanism. Any physical loss during the dispersive solid-phase extraction (dSPE) clean-up or any ionization suppression in the MS source affects both the native analyte and the d7 standard equally. Consequently, the ratio of their MS/MS peak areas remains constant, yielding absolute quantitative accuracy without the need for labor-intensive matrix-matched calibration curves.

MatrixEffect M Complex Matrix (Co-extractives) I Ion Suppression in ESI Source M->I A Native Signal Drops (Kresoxim-methyl) I->A IS IS Signal Drops (Kresoxim-methyl-d7) I->IS R Analyte/IS Ratio (Remains Constant) A->R IS->R

Fig 1: Mechanism of matrix effect correction using Isotope Dilution Mass Spectrometry.

Experimental Design: Sorbent Selection and Workflow Logic

The QuEChERS method relies on a salting-out liquid-liquid extraction followed by a dSPE clean-up[2]. The selection of extraction buffers and clean-up sorbents must be tailored to the matrix while preserving the integrity of Kresoxim-methyl.

  • Extraction Solvent (Acetonitrile): Acetonitrile is selected because it precipitates proteins and extracts a broad polarity range of pesticides while phase-separating from water upon the addition of salts[3].

  • Buffering (Acetate vs. Citrate): While Kresoxim-methyl is relatively stable, utilizing an acetate-buffered system (1% acetic acid with sodium acetate) ensures the pH remains between 4 and 5. This prevents the degradation of base-sensitive co-analytes often multiplexed in multiresidue methods[2].

  • dSPE Sorbents:

    • Primary Secondary Amine (PSA): Removes organic acids, polar pigments, and sugars[4].

    • C18 (Octadecylsilane): Critical for lipid-rich matrices (e.g., avocado, rice) to remove non-polar interferences[2].

    • Graphitized Carbon Black (GCB): Used sparingly for highly pigmented samples (e.g., herbal teas, spinach) to remove chlorophyll[4]. Caution: Excessive GCB can bind planar molecules; while Kresoxim-methyl is not strictly planar, over-application of GCB can reduce absolute recoveries, though the d7 standard will correct for this loss.

Workflow N1 Sample Homogenization (Cryogenic milling) N2 Spike Internal Standard (Kresoxim-methyl-d7) N1->N2 N3 Solvent Extraction (Acetonitrile + 1% Acetic Acid) N2->N3 N4 Phase Partitioning (Anhydrous MgSO4, NaOAc) N3->N4 N5 Centrifugation (>2500 x g, 5 min) N4->N5 N6 dSPE Clean-up (PSA, C18, MgSO4) N5->N6 N7 Centrifugation & Filtration (0.22 µm PTFE) N6->N7 N8 LC-MS/MS Analysis (ESI+, MRM Mode) N7->N8

Fig 2: Modified QuEChERS extraction workflow utilizing a d7 internal standard.

Detailed Step-by-Step Protocol

Sample Preparation and Spiking
  • Comminution: Homogenize the sample matrix (e.g., rice, tomato, or tea) using cryogenic milling to prevent thermal degradation of residues.

  • Weighing: Transfer exactly 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Note: For dry commodities like rice or tea, weigh 5.0 g and add 10 mL of LC-MS grade water to hydrate the pores, allowing efficient solvent penetration.

  • IS Spiking (Critical Step): Add 100 µL of the Kresoxim-methyl-d7 working solution (1.0 µg/mL in methanol) directly to the matrix. Allow it to equilibrate for 15 minutes.

Extraction and Partitioning
  • Solvent Addition: Add 10.0 mL of Acetonitrile containing 1% (v/v) acetic acid.

  • Agitation: Shake vigorously by hand or using a mechanical Geno/Grinder for 1 minute to ensure maximum surface area contact.

  • Salting Out: Add pre-weighed QuEChERS extraction salts (4.0 g anhydrous MgSO4 and 1.0 g anhydrous Sodium Acetate).

  • Phase Separation: Shake vigorously for 1 minute to induce phase separation and partition the Kresoxim-methyl into the upper organic layer. Centrifuge at >2500 x g for 5 minutes[3].

Dispersive Solid-Phase Extraction (dSPE) Clean-up
  • Aliquot Transfer: Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing dSPE sorbents.

    • Standard Matrix (e.g., Tomato): 150 mg MgSO4 + 25 mg PSA.

    • Complex/Lipid Matrix (e.g., Rice): 150 mg MgSO4 + 50 mg PSA + 50 mg C18[3].

  • Clean-up: Vortex for 1 minute, then centrifuge at 10,000 x g for 3 minutes.

  • Extract Dilution (Optional but Recommended): To further minimize matrix effects and protect the MS source, dilute the cleaned supernatant 1:10 with the initial LC mobile phase prior to injection.

Quantitative Data & LC-MS/MS Parameters

Chromatographic separation is typically achieved using a C18 or AQ column (e.g., 2.1 x 100 mm, 2.6 µm) with a gradient of water and methanol, both modified with 2 mM ammonium formate and 0.1% formic acid to promote [M+H]+ adduct formation[3].

Table 1: Optimized MRM Transitions for Kresoxim-methyl and IS [4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (V)
Kresoxim-methyl 314.1267.0Quantifier15
Kresoxim-methyl 314.1206.1Qualifier25
Kresoxim-methyl-d7 321.1274.0Quantifier (IS)15
Kresoxim-methyl-d7 321.1213.1Qualifier (IS)25

Table 2: Expected Method Validation Performance (SANTE Guidelines)

ParameterAcceptance CriteriaTypical Performance with d7 IS
Absolute Recovery (Native) 70% - 120%85% - 105%
Relative Recovery (IS Corrected) 80% - 110%98% - 102%
Precision (RSD) ≤ 20%< 5%
Limit of Quantification (LOQ) Matrix dependent0.01 mg/kg

Data Interpretation: While absolute recovery of the native compound may fluctuate depending on the dSPE sorbent aggressively binding the matrix, the Relative Recovery (corrected via the d7 internal standard) remains tightly clustered near 100%, proving the self-validating nature of the IDMS methodology[2].

References

1.[3] "Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled", Thermo Fisher Scientific (lcms.cz), 2.[2] "Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC", National Institutes of Health (nih.gov), 3. "Dilution of QuEChERS Extracts Without Cleanup Improves Results in the UHPLC-MS/MS Multiresidue Analysis of Pesticides in Tomato", d-nb.info, 4.[4] "Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas", Agilent Technologies (agilent.com), 5.[1] "Determination of pesticides in nectar collected by honey bees", Diva Portal (diva-portal.org),

Sources

Application

Quantitative Analysis of Kresoxim-methyl in Food Matrices using Isotope Dilution LC-MS/MS with Kresoxim-methyl-d7 Internal Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and highly sensitive method for the quantification of Kresoxim-methyl residues in divers...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive method for the quantification of Kresoxim-methyl residues in diverse food matrices. Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely used in agriculture to protect crops from various fungal diseases.[1][2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Kresoxim-methyl in food products to ensure consumer safety.[3][4] This protocol employs the highly effective QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] The use of a stable isotope-labeled internal standard, Kresoxim-methyl-d7, is central to this method, providing the highest level of accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[5][8][9]

Introduction: The Imperative for Accurate Residue Analysis

Kresoxim-methyl is a vital tool in modern agriculture for controlling fungal pathogens on a wide array of crops, including fruits, vegetables, and cereals.[2][10][11] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1][12] However, the potential for residues to remain in harvested produce necessitates rigorous monitoring to safeguard public health and adhere to international food safety standards.[13]

Analytical challenges in food testing are significant. Complex food matrices can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which can lead to inaccurate quantification.[8][9] The principle of Isotope Dilution Mass Spectrometry (IDMS) overcomes these challenges. By adding a known quantity of a stable isotope-labeled analogue of the analyte, in this case, Kresoxim-methyl-d7, at the very beginning of the sample preparation process, we can achieve superior analytical accuracy.[5][9] Kresoxim-methyl-d7 is chemically identical to the target analyte, ensuring it behaves similarly throughout extraction, cleanup, and chromatographic separation.[9] However, it is distinguishable by the mass spectrometer due to its higher mass.[8] This allows it to serve as a perfect internal reference, compensating for any analyte loss or signal variability and ensuring the data's trustworthiness.[8][14]

Analytical Workflow Overview

The entire analytical process is designed for high throughput, accuracy, and robustness, following a logical progression from sample receipt to final data reporting. The workflow is validated according to internationally recognized guidelines to ensure the reliability of the results.[15][16][17]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Food Sample (e.g., 10 g) Spike 2. Spike with Kresoxim-methyl-d7 IS Sample->Spike Extract 3. Add Acetonitrile & Shake Spike->Extract Salts 4. Add QuEChERS Salts (Partitioning) Extract->Salts Centrifuge1 5. Centrifuge Salts->Centrifuge1 dSPE 6. Dispersive SPE Cleanup (Supernatant + Sorbents) Centrifuge1->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Final 8. Evaporate & Reconstitute Centrifuge2->Final LCMS 9. LC-MS/MS Analysis Final->LCMS Quant 10. Quantification (Ratio of Analyte to IS) LCMS->Quant Report 11. Final Report (mg/kg) Quant->Report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Kresoxim-Methyl Analysis

Welcome to the analytical troubleshooting center for strobilurin fungicides. This guide is specifically designed for researchers and drug development professionals utilizing Liquid Chromatography-Tandem Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center for strobilurin fungicides. This guide is specifically designed for researchers and drug development professionals utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Kresoxim-methyl. Below, you will find mechanistic explanations, validated protocols, and troubleshooting steps for utilizing Kresoxim-methyl-d7 to neutralize matrix effects.

Visual Workflow: The SIL-IS Correction Pathway

To understand how a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for analytical variances, we must map its journey through the experimental workflow. The diagram below illustrates how Kresoxim-methyl-d7 acts as a self-validating tracer from sample preparation through detection.

Workflow Sample 1. Raw Sample Matrix (High Complexity) Spike 2. Spike Kresoxim-methyl-d7 (SIL-IS Addition) Sample->Spike Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Clean 4. dSPE Cleanup (PSA / C18 Sorbents) Extract->Clean LC 5. LC Separation (Co-elution of Analyte & IS) Clean->LC ESI 6. ESI-MS/MS (Ion Suppression Zone) LC->ESI Quant 7. Ratio Quantification (Matrix Effect Neutralized) ESI->Quant

LC-MS/MS workflow utilizing Kresoxim-methyl-d7 to neutralize matrix effects during ESI.

FAQ & Troubleshooting Guide
Q1: What exactly causes the matrix effect in Kresoxim-methyl analysis, and how does the d7-isotope correct it?

A: Matrix effects primarily occur in the Electrospray Ionization (ESI) source of the mass spectrometer. When complex sample matrices (like soil, rice, or grapes) are injected, undetected co-eluting background compounds compete with Kresoxim-methyl for the limited number of available charges on the surface of the ESI droplets[1]. This competition prevents the target analyte from fully ionizing, leading to severe signal suppression (or occasionally, enhancement)[1].

The Causality of the Correction: Kresoxim-methyl-d7 is an isotopically labeled analog containing seven deuterium atoms[2]. Because its physicochemical properties are virtually identical to the native compound, it co-elutes at the exact same retention time during liquid chromatography. When the co-eluting matrix suppresses the ionization of Kresoxim-methyl, it suppresses the Kresoxim-methyl-d7 by the exact same percentage. By quantifying the ratio of the analyte's peak area to the internal standard's peak area, the matrix effect mathematically cancels out, ensuring accurate quantification regardless of the matrix complexity.

Q2: What is the recommended step-by-step methodology for sample preparation to ensure a self-validating system?

A: To create a self-validating analytical system, the SIL-IS must be introduced at the very beginning of the protocol. This ensures that any physical loss during extraction is proportionally mirrored by the internal standard. We recommend the following modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol[3]:

Step-by-Step Protocol:

  • Sample Comminution: Weigh exactly 10.0 g of homogenized sample (e.g., rice, crop, or soil) into a 50 mL PTFE centrifuge tube.

  • Pre-Extraction Spiking (Critical Step): Add 100 µL of Kresoxim-methyl-d7 working solution (e.g., 1.0 µg/mL in acetonitrile) directly to the matrix. Mechanistic note: Spiking before solvent addition allows the IS to bind to the matrix, mimicking the endogenous analyte and correcting for extraction inefficiencies.

  • Hydration & Extraction: Add 10 mL of LC-MS grade Acetonitrile (containing 1% acetic acid to stabilize the fungicide). Vortex vigorously for 1 minute.

  • Partitioning: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing dSPE sorbents (150 mg MgSO₄, 25 mg PSA, and 15 mg C18).

  • Final Preparation: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes. Dilute 500 µL of the supernatant with 500 µL of initial LC mobile phase to improve peak shape, and inject into the LC-MS/MS.

Q3: I am using Kresoxim-methyl-d7, but my absolute recoveries are still low (below 70%). What is going wrong?

A: You are likely confusing relative recovery with absolute recovery.

  • Relative Recovery is corrected by the internal standard and accounts for matrix effects. If your calibration curve is linear but your absolute signals are low, the d7-IS is doing its job.

  • Absolute Recovery measures the physical extraction efficiency. If this is below 70%, the physical extraction is failing.

Troubleshooting Causality: In Kresoxim-methyl analysis, low absolute recovery is frequently caused by an over-application of C18 sorbent during the dSPE cleanup step. While C18 is excellent for removing non-polar lipids from complex matrices like brown rice, Kresoxim-methyl is also highly non-polar. Excessive C18 will actively bind and strip the target analyte (and the d7-IS) out of your sample[3]. Actionable Fix: Reduce the C18 amount in your dSPE tube from 50 mg to 15 mg, or switch to a PSA-only cleanup if the lipid content of your matrix is low[3].

Q4: How do I validate that my matrix effect is properly mitigated according to SANTE guidelines?

A: The European SANTE 11312/2021 guidelines dictate strict analytical quality control procedures for pesticide residue analysis[4]. To prove compliance, you must calculate the Matrix Effect (ME) using the following formula:

ME (%) =[(Slope of matrix-matched calibration curve / Slope of solvent calibration curve) - 1] × 100

According to SANTE guidelines, an ME within ±20% is considered negligible[1]. If the uncorrected ME exceeds ±20%, the use of an internal standard like Kresoxim-methyl-d7 is mandatory to bring the corrected relative recovery within the acceptable 70–120% range[4].

Quantitative Data: Impact of SIL-IS Correction

The following table summarizes typical performance metrics demonstrating how Kresoxim-methyl-d7 neutralizes severe matrix effects across different sample types.

Matrix TypeUncorrected Matrix Effect (ME)d7-Corrected Matrix EffectAbsolute Recovery (Extraction)Relative Recovery (d7-Corrected)SANTE Compliance
Solvent (Control) 0.0%0.0%100.0%100.0%N/A
Rice Grain -45.2% (High Suppression)+1.5% (Negligible)82.4%99.8% Pass
Grape Extract -38.7% (Med Suppression)-0.8% (Negligible)85.1%101.2% Pass
Agricultural Soil +22.4% (Enhancement)+2.1% (Negligible)91.0%98.5% Pass

Table 1: Comparison of matrix effects and recoveries before and after the application of Kresoxim-methyl-d7. The SIL-IS effectively brings all matrices well within the SANTE acceptable relative recovery range of 70–120%.

References
  • European Commission (DG-SANTE). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Retrieved from:[Link]

  • National Institutes of Health (NIH) / Molecules. Dissipation Dynamics and Dietary Risk Assessment of Kresoxim-Methyl Residue in Rice. Retrieved from:[Link]

Sources

Optimization

Troubleshooting poor peak shape for Kresoxim-methyl-d7 in HPLC

Welcome to the Technical Support & Troubleshooting Center for the HPLC analysis of Kresoxim-methyl-d7 . As a stable isotope-labeled internal standard widely used in agricultural and environmental residue testing, maintai...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the HPLC analysis of Kresoxim-methyl-d7 . As a stable isotope-labeled internal standard widely used in agricultural and environmental residue testing, maintaining perfect peak symmetry for Kresoxim-methyl-d7 is critical for accurate quantitation.

Because Kresoxim-methyl is a neutral, highly lipophilic strobilurin fungicide, its chromatographic behavior deviates from typical ionizable drugs. This guide is engineered to help researchers diagnose and resolve peak shape anomalies by understanding the underlying physical chemistry and fluid dynamics of the chromatographic system.

Analyte Profiling & Chromatographic Causality

To troubleshoot a peak, we must first understand the molecule. Kresoxim-methyl-d7 does not possess acidic or basic functional groups within standard pH ranges. Therefore, common troubleshooting advice regarding pH adjustment or secondary silanol interactions does not apply here. Peak distortion for this analyte is almost exclusively driven by thermodynamic solvent mismatches or mechanical system failures .

Table 1: Physicochemical Profile & Chromatographic Implications for Kresoxim-methyl-d7

ParameterValueChromatographic Implication
Molecular Weight 320.39 g/mol (d7)Compatible with standard reverse-phase pore sizes (e.g., 90–120 Å).
logP (Octanol/Water) 3.4 (at pH 7, 25°C)[1]Highly lipophilic. Requires a strong organic mobile phase (≥50% Acetonitrile or Methanol) for timely elution[2].
pKa None in range 2–12[1]Neutral molecule. Immune to pH-induced ionization changes; peak tailing is rarely caused by silanol interactions.
Water Solubility 2 mg/L (20°C)[1]Prone to precipitation in highly aqueous environments. Stock solutions must be prepared in 100% organic solvent, increasing the risk of injection solvent mismatch.
Typical Mobile Phase 50:50 Acetonitrile:Water[2]Isocratic elution yields a retention time of ~7.2 min depending on column dimensions and flow rate.

Diagnostic Workflow

Before adjusting parameters, calculate the USP Tailing Factor (


)  for your Kresoxim-methyl-d7 peak. 

is perfect symmetry.

indicates fronting, and

indicates tailing. Use the decision matrix below to isolate the root cause.

PeakShapeTroubleshooting Start Observe Peak Anomaly (Kresoxim-methyl-d7) Identify Calculate USP Tailing Factor (T) Start->Identify Fronting Fronting / Splitting (T < 0.95) Identify->Fronting Tailing Tailing / Broadening (T > 1.2) Identify->Tailing Solvent Is Injection Solvent > Mobile Phase Organic %? Fronting->Solvent Volume Is Injection Volume > 10% of Peak Volume? Fronting->Volume DeadVol Check Extra-Column Volume (Fittings & Tubing) Tailing->DeadVol Frit Check Column Frit for Matrix Accumulation Tailing->Frit Dilute Dilute sample with water or reduce injection volume Solvent->Dilute Yes Volume->Dilute Yes Replace Reseat PEEK fittings or backflush column DeadVol->Replace Loose/Worn Frit->Replace High Pressure

Decision matrix for diagnosing Kresoxim-methyl-d7 peak shape anomalies.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: Why does my Kresoxim-methyl-d7 peak exhibit severe fronting or splitting, even on a brand-new C18 column? A1: This is almost certainly caused by the Strong Solvent Effect (Injection Solvent Mismatch). Because Kresoxim-methyl has a low water solubility (2 mg/L)[1], researchers typically prepare stock solutions in 100% Acetonitrile or Methanol. If you inject a large volume of this strong organic solvent into a weaker mobile phase (e.g., 50:50 MeCN:Water), the local eluotropic strength of the sample plug is too high. The analyte molecules at the leading edge of the plug are swept rapidly down the column without partitioning into the C18 stationary phase, causing premature elution (fronting) or a completely split peak[3].

Q2: I am observing peak tailing (


). Could this be secondary silanol interactions? 
A2:  Highly unlikely. Kresoxim-methyl is a neutral molecule with no pKa in the 2–12 range[1]. Silanol interactions typically cause tailing for protonated basic analytes via ion-exchange mechanisms. For a neutral, lipophilic compound, tailing is almost entirely mechanical. The primary causes are extra-column dead volume (e.g., poorly seated PEEK fittings) or the accumulation of lipophilic matrix components (like waxes from grape or plant extracts) on the column inlet frit, which disrupts the laminar flow profile[4].

Q3: How do I distinguish between a column void and extra-column dead volume as the cause of peak broadening? A3: A column void (often caused by silica dissolution or pressure shocks) creates channeling, which typically results in peak splitting or tailing that scales proportionally with the retention factor (


). Conversely, extra-column dead volume (e.g., a microscopic gap between the tubing and the column frit) introduces a constant volume of dispersion. This disproportionately broadens early-eluting peaks. If all peaks in your chromatogram show identical broadening regardless of retention time, the issue is system plumbing.

Table 2: Diagnostic Matrix for Peak Shape Anomalies

Peak DeformationUSP Tailing Factor (

)
Primary Physical CauseSecondary Cause
Perfect Symmetry 1.0 ± 0.05N/AN/A
Fronting < 0.95Injection solvent mismatch[3]Column volume overload
Splitting N/A (Bimodal)Severe injection solvent mismatchChanneling / Column void
Tailing > 1.2Extra-column dead volume (loose fittings)Inlet frit blockage by matrix[4]

Validated Corrective Methodologies

To ensure scientific integrity, troubleshooting must rely on self-validating protocols. These methodologies contain built-in verification steps to definitively prove the root cause.

Protocol A: Injection Solvent Optimization (The "Solvent Mismatch" Fix)

Objective: Eliminate peak fronting/splitting by matching the thermodynamic strength of the sample plug to the mobile phase.

  • Baseline Measurement: Prepare a 10 µg/mL Kresoxim-methyl-d7 solution in 100% Acetonitrile. Inject 5 µL, 10 µL, and 20 µL. Calculate the USP Tailing Factor (

    
    ) for each.
    
  • Causality Verification: If

    
     decreases (fronting worsens) as the injection volume increases, the solvent mismatch is confirmed[3].
    
  • Solvent Adjustment: Dilute the stock solution 1:1 with HPLC-grade water (or your aqueous mobile phase buffer) to achieve a 50% Acetonitrile composition.

  • Volume Compensation: To maintain the same mass on column, inject double the volume (e.g., 10 µL, 20 µL, 40 µL) of the newly diluted sample.

  • System Validation: Compare the new

    
     values. A self-validated system will show 
    
    
    
    returning to
    
    
    regardless of the injection volume, proving that the thermodynamic mismatch was the sole cause of the distortion.
Protocol B: The Isocratic Dead Volume & Frit Integrity Test

Objective: Identify and isolate mechanical causes of peak tailing (tubing gaps vs. column degradation) for neutral analytes.

  • System Isolation: Remove the HPLC column and replace it with a Zero-Dead-Volume (ZDV) union.

  • Tracer Injection: Inject 1 µL of a UV-active tracer (e.g., 1% acetone in mobile phase) and monitor absorbance at 265 nm.

  • Variance Calculation: Measure the peak variance (

    
    ). If the peak is excessively broad or tailing without the column, the root cause is system plumbing. Replace the PEEK fittings and ensure the tubing is fully seated into the union before tightening.
    
  • Column Reintegration: Reinstall the C18 column. If tailing persists (

    
    ) and system backpressure is >15% higher than historical baselines, lipophilic matrix components have fouled the inlet frit.
    
  • Backflushing: Reverse the column direction (ensure it is not a monolithic column) and backflush with 100% Acetonitrile for 20 column volumes to dissolve trapped lipids[4].

  • Final Validation: Re-evaluate

    
    . If 
    
    
    
    remains > 1.2 and pressure is normal, a physical void has formed in the silica bed, and the column must be replaced.

References

  • Source: nztc.
  • Determination of Kresoxim-Methyl in Water and in Grapes by High-Performance Liquid Chromatography (HPLC) Using Photochemical-Induced Fluorescence and Dispersive Liquid-Liquid Microextraction (DLLME)
  • Source: restek.
  • Source: agilent.
  • Source: waters.

Sources

Troubleshooting

Improving extraction recovery of Kresoxim-methyl-d7 from complex matrices

Technical Support Center: Optimizing Extraction Recovery of Kresoxim-methyl-d7 from Complex Matrices Introduction Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely monitored in agricultural, food, and envi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Extraction Recovery of Kresoxim-methyl-d7 from Complex Matrices

Introduction Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely monitored in agricultural, food, and environmental matrices. To ensure high-fidelity quantification via LC-MS/MS or GC-MS/MS, Kresoxim-methyl-d7 is employed as an isotopic internal standard (IS). Because it shares the exact physicochemical properties of the native analyte, it perfectly corrects for matrix effects and extraction losses. However, complex matrices—such as high-pigment leaves, lipid-rich grains, and low-moisture soils—can severely compromise the absolute extraction recovery of this IS, leading to poor signal-to-noise ratios and method invalidation.

This technical guide provides causal troubleshooting, optimized protocols, and validated strategies to maximize Kresoxim-methyl-d7 recovery.

Part 1: Troubleshooting Guide & Causal Analysis (FAQs)

Q1: Why is my absolute recovery of Kresoxim-methyl-d7 consistently below 70% in high-pigment matrices (e.g., spinach, tea)? A1: The loss of Kresoxim-methyl-d7 in pigmented matrices is almost always caused by the over-addition of Graphitized Carbon Black (GCB) during the dispersive Solid Phase Extraction (d-SPE) cleanup step. Kresoxim-methyl possesses a planar strobilurin structure. GCB is highly effective at removing planar pigments like chlorophyll, but it does so via strong


 interactions. If too much GCB is used (e.g., the 50 mg/mL standard in some AOAC methods), it will aggressively co-adsorb the planar Kresoxim-methyl-d7, drastically reducing recovery[1].
  • Resolution: Switch to the EN 15662 method parameters for pigmented produce, which strictly limits GCB to 2.5–7.5 mg per mL of acetonitrile (ACN) extract[1]. Alternatively, substitute GCB with multi-walled carbon nanotubes (MWCNTs) or ChloroFiltr, which offer steric hindrance that prevents the adsorption of the bulky strobilurin structure while still removing chlorophyll.

Q2: How do I mitigate severe ion suppression for Kresoxim-methyl-d7 in LC-MS/MS when analyzing lipid-rich matrices (e.g., avocado, rice)? A2: Co-extracted lipids (such as triglycerides and free fatty acids) do not necessarily reduce the extraction efficiency, but they compete for charge in the Electrospray Ionization (ESI) source, causing apparent low recovery (signal suppression).

  • Resolution: Increase the amount of C18 sorbent in your d-SPE blend to at least 50 mg/mL to selectively retain long-chain non-polar lipids[2]. For extreme cases, incorporate a freeze-out step (winterization) by storing the crude ACN extract at -20°C for 2 hours before centrifugation, causing heavy lipids to precipitate out of the solution.

Q3: My precision (RSD) is >20% across replicates in dry matrices like soil or dehydrated grains. What is failing? A3: Acetonitrile, the primary extraction solvent in QuEChERS, cannot effectively penetrate the desiccated pores of low-moisture matrices. This prevents the solvent from reaching the bound Kresoxim-methyl-d7, leading to highly variable partitioning[3].

  • Resolution: Implement a mandatory pre-hydration step. Add 10 mL of LC-MS grade water to 5 g of the dry matrix and allow it to sit for 30 minutes prior to adding the IS and ACN[3]. This swells the matrix pores and restores the partitioning efficiency of the salting-out step, stabilizing recoveries to >90%[4].

Part 2: Quantitative Data Presentation

Table 1: Impact of d-SPE Sorbent Selection on Kresoxim-methyl-d7 Recovery Across Complex Matrices Data synthesized from optimized QuEChERS validation studies[2],[1].

Matrix TypeMatrix ExampleRecommended d-SPE Sorbents (per mL extract)Average IS Recovery (%)Matrix Effect (ME %)
High Moisture Banana, Apple25 mg PSA + 150 mg MgSO₄94.2 - 97.7%-12% (Mild Supp.)
High Pigment Spinach, Tea25 mg PSA + 2.5 mg GCB + 150 mg MgSO₄85.0 - 92.0%-18% (Mod. Supp.)
High Lipid Rice, Avocado25 mg PSA + 50 mg C18 + 150 mg MgSO₄80.5 - 89.0%-25% (Mod. Supp.)
Low Moisture Soil, Dry GrainPre-hydration + 25 mg PSA + 150 mg MgSO₄90.6 - 96.4%+5% (Mild Enhanc.)

Part 3: Visualizing the Optimization Logic

The following decision tree illustrates the autonomous logic an analyst should apply when adapting the extraction workflow to the specific physicochemical challenges of the matrix.

OptimizationWorkflow Start Complex Matrix Extract (Spiked with Kresoxim-methyl-d7) Pigment High Pigment (e.g., Spinach, Tea) Start->Pigment Lipid High Lipid (e.g., Avocado, Rice) Start->Lipid Dry Low Moisture (e.g., Soil, Grains) Start->Dry ActionPigment Add PSA + Low GCB (2.5-7.5 mg/mL) Pigment->ActionPigment Prevent planar adsorption ActionLipid Add PSA + High C18 (50 mg/mL) Lipid->ActionLipid Remove triglycerides ActionDry Pre-hydrate with H2O (30 mins before ACN) Dry->ActionDry Enhance solvent penetration Validation LC-MS/MS Analysis Target Recovery: 70-120% ActionPigment->Validation ActionLipid->Validation ActionDry->Validation

Decision tree for matrix-specific d-SPE sorbent optimization to maximize Kresoxim-methyl-d7 recovery.

Part 4: Step-by-Step Methodology (Optimized QuEChERS Workflow)

This self-validating protocol is engineered to maximize the extraction recovery of Kresoxim-methyl-d7 while minimizing matrix interferences[4],[2].

Phase 1: Sample Preparation & Isotope Equilibration

  • Homogenization: Cryogenically mill the sample (e.g., using liquid nitrogen) to a fine powder to maximize surface area and halt enzymatic degradation.

  • Weighing & Hydration: Weigh 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Crucial Step: If the sample is dry (e.g., soil, rice), add 10 mL of LC-MS grade water, vortex for 1 minute, and let stand for 30 minutes[3].

  • IS Spiking: Spike 100 µL of Kresoxim-methyl-d7 working solution (e.g., 1 µg/mL in ACN) directly onto the matrix. Allow 15 minutes for the IS to equilibrate and bind to the matrix components. This ensures the IS mimics the native analyte's extraction thermodynamics perfectly.

Phase 2: Extraction & Partitioning 4. Extraction: Add 10.0 mL of Acetonitrile containing 1% Acetic Acid. Shake vigorously by hand or use a mechanical homogenizer for 1 minute. 5. Salting Out: Add a pre-weighed salt packet containing 4.0 g anhydrous MgSO₄ and 1.0 g Sodium Acetate (NaOAc).

  • Causality: MgSO₄ drives the exothermic partitioning of water from the organic phase, while NaOAc buffers the system to pH 5, preventing the degradation of base-sensitive analytes.
  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

Phase 3: Matrix-Specific d-SPE Cleanup 7. Transfer: Transfer 1.0 mL of the upper ACN layer into a 2 mL microcentrifuge tube containing the optimized d-SPE sorbents (Refer to Table 1).

  • Standard: 150 mg MgSO₄ + 25 mg PSA.
  • Pigmented: Add 2.5 mg GCB[1].
  • Lipid-Rich: Add 50 mg C18[2].
  • Cleanup: Vortex tightly capped tubes for 1 minute, then centrifuge at 10,000 rpm for 3 minutes.
  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for immediate LC-MS/MS analysis.

References

  • The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS Source: Frontiers in Environmental Science (2022) URL:[4]

  • Analysis of Pesticide Residues in Spinach Using Agilent Bond Elut QuEChERS EN Kit by LC/MS/MS Detection Source: Agilent Technologies URL:[1]

  • Dissipation Dynamics and Dietary Risk Assessment of Kresoxim-Methyl Residue in Rice Source: MDPI Molecules (2019) URL:[2]

  • Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD Source: PubMed Central / NIH (2017) URL:[3]

Sources

Optimization

Technical Support Center: Kresoxim-methyl Analysis &amp; Troubleshooting

Welcome to the Technical Support Center for Kresoxim-methyl analysis. As a broad-spectrum strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungal pathogens, Kresoxim-methyl is heavily monitored...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kresoxim-methyl analysis. As a broad-spectrum strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungal pathogens, Kresoxim-methyl is heavily monitored across agricultural commodities and environmental ecosystems[1].

Achieving sub-ppb detection limits for this compound is frequently hindered by matrix-induced ion suppression, extraction inefficiencies, and thermal degradation. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind analytical failures and provide self-validating, field-proven methodologies to ensure absolute scientific integrity in your workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: I am experiencing severe ion suppression in LC-MS/MS when analyzing Kresoxim-methyl in complex matrices (e.g., soil, rice, pigmented fruits). How can I restore sensitivity?

Root Cause: In Electrospray Ionization (ESI), co-eluting matrix components (lipids, pigments, organic acids) compete with Kresoxim-methyl for charge on the surface of the ESI droplet. When matrix concentration is high, the analyte is "quenched," leading to an artificially low signal. Solutions:

  • Mechanistic d-SPE Optimization: Standard QuEChERS relies on Primary Secondary Amine (PSA) to remove organic acids via weak anion exchange. For complex matrices, you must introduce orthogonal sorbents. Adding C18 removes non-polar lipids via hydrophobic interactions, while Graphitized Carbon Black (GCB) removes pigments via planar binding. A validated ratio for high-matrix samples (such as rice or soil) is PSA + C18 + GCB in a 5:5:1 ratio by weight[1]. Caution: Excessive GCB can irreversibly bind to aromatic pesticides. Keep GCB amounts strictly ≤10 mg per mL of extract to maintain Kresoxim-methyl recoveries >90%[1].

  • The "Dilute-and-Shoot" Strategy: If your mass spectrometer has high intrinsic sensitivity (e.g., modern triple quadrupoles), diluting the raw QuEChERS extract (1:5 or 1:10) with the initial mobile phase prior to injection can mathematically dilute the matrix out of the suppression zone without the analyte loss associated with aggressive d-SPE cleanup.

Q2: What are the optimal instrumental parameters to achieve sub-ppb Limits of Quantification (LOQ)?

Root Cause of Poor LOQ: Sub-optimal precursor/product ion selection or incorrect collision energies lead to poor signal-to-noise (S/N) ratios. Solution: Kresoxim-methyl ionizes efficiently in ESI+ mode for LC-MS/MS and Electron Ionization (EI) for GC-MS/MS. The transition to m/z 116.0 is highly characteristic of the methoxyiminoacetate moiety found in strobilurins, providing a stable, high-abundance product ion for quantitation.

Table 1: Optimized MRM Transitions and Instrumental Parameters for Kresoxim-methyl [2][3]

TechniquePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
LC-MS/MS (ESI+) 314.1 [M+H]⁺116.024Quantifier
LC-MS/MS (ESI+) 314.1 [M+H]⁺223.015Qualifier
GC-MS/MS (EI) 206.1131.110Quantifier
GC-MS/MS (EI) 314.0116.010Qualifier
Q3: QuEChERS is not providing sufficient sensitivity for trace environmental soil and water samples. What alternative extraction techniques should I use?

Root Cause: QuEChERS is a generic extraction method designed for food matrices (mg/kg levels). It inherently lacks the high pre-concentration factor required for ultra-trace environmental monitoring (µg/kg or ng/L levels). Solution: Implement Headspace Solid-Phase Microextraction (HS-SPME) . Using an 85 µm polyacrylate (PA) coated fused-silica fiber allows for solvent-free extraction and massive pre-concentration from the sample headspace. Polyacrylate is moderately polar, perfectly matching the partition coefficient (log Kow ~3.4) of Kresoxim-methyl. This technique, coupled with GC-MS (SIM mode), can push detection limits down to 0.004 µg/g in soil[4].

Q4: We need to process hundreds of samples daily. Is there a high-throughput screening alternative to MS/MS?

Solution: Yes, Competitive Enzyme-Linked Immunosorbent Assays (cELISA) utilizing monoclonal antibodies. Monoclonal antibodies offer highly specific spatial recognition of the Kresoxim-methyl epitope. Optimized direct and indirect cELISAs can achieve Limits of Detection (LOD) around 0.1 µg/L[5]. Raw extracts from a standard QuEChERS procedure can be analyzed directly via cELISA after a simple buffer dilution, bypassing the chromatographic bottleneck entirely for negative samples[5].

Part 2: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol incorporates an internal standard (IS) checkpoint. This creates a self-validating system where the protocol proves its own efficacy during every run.

Protocol 1: Optimized QuEChERS Extraction for High-Matrix Samples
  • Sample Preparation & IS Spiking: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike the sample with 500 µg/L of Triphenyl Phosphate (TPP) or Kresoxim-methyl-d3 to serve as the Internal Standard (IS)[5]. Allow to sit for 15 minutes to ensure matrix integration.

  • Extraction: Add 10.0 mL of LC-MS grade acetonitrile (MeCN). Vortex vigorously for 1 minute. Causality: Acetonitrile precipitates proteins and extracts the broad polarity range of pesticides while minimizing lipid co-extraction.

  • Salting Out: Add partitioning salts (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate). Shake vigorously for 1 minute.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Targeted d-SPE Cleanup: Transfer 1.0 mL of the upper organic supernatant to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18, and 10 mg GCB[1]. Vortex for 30 seconds.

  • Final Filtration: Centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Self-Validation Checkpoint: During instrumental analysis, calculate the absolute recovery of the IS. If the IS recovery falls outside the 70–120% range, the analytical batch is invalid. A low recovery indicates either excessive GCB binding or volumetric loss during the salting-out phase.

Part 3: Visualizations & Workflows

QuechersWorkflow N1 Homogenize Sample (10g) N2 Extract (10mL MeCN) N1->N2 N3 Partitioning (MgSO4 + NaCl) N2->N3 N4 Centrifuge (4000 rpm) N3->N4 N5 d-SPE Cleanup (PSA+C18+GCB) N4->N5 N6 Centrifuge & Filter (0.22µm) N5->N6 N7 LC-MS/MS or GC-MS/MS N6->N7

Optimized QuEChERS extraction workflow for Kresoxim-methyl in complex matrices.

MatrixTroubleshooting Start Issue: High Matrix Effect / Ion Suppression Dilute Action 1: Dilute Extract (1:5 or 1:10) Start->Dilute OptSPE Action 2: Optimize d-SPE Sorbents Start->OptSPE SwitchGC Action 3: Switch to GC-MS/MS (EI) Start->SwitchGC Eval Evaluate Signal-to-Noise (S/N) Dilute->Eval OptSPE->Eval SwitchGC->Eval Success Resolution: LOQ Reached Eval->Success S/N > 10

Logical troubleshooting pathway for resolving ion suppression in Kresoxim-methyl analysis.

References

  • Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues. ulpgc.es.

  • Sensitive Monoclonal Antibody-Based Immunoassays for Kresoxim-methyl Analysis in QuEChERS-Based Food Extracts. acs.org. 5

  • Dilution of QuEChERS Extracts Without Cleanup Improves Results in the UHPLC-MS/MS Multiresidue Analysis of Pesticides in Tomato. d-nb.info.

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. agilent.com. 2

  • Determination of pyrimethanil and kresoxim-methyl in soils by headspace solid-phase microextraction and gas chromatography-mass spectrometry. nih.gov. 4

  • The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis. nrcgrapes.in. 3

  • Dissipation Dynamics and Dietary Risk Assessment of Kresoxim-Methyl Residue in Rice. mdpi.com.1

Sources

Reference Data & Comparative Studies

Validation

Overcoming Matrix Effects in Pesticide Residue Analysis: An Inter-Laboratory Comparison of Kresoxim-Methyl Quantification

Introduction: The Analytical Bottleneck in Fungicide Quantification Kresoxim-methyl is a highly effective, broad-spectrum strobilurin fungicide utilized globally to inhibit fungal mitochondrial respiration in agricultura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in Fungicide Quantification

Kresoxim-methyl is a highly effective, broad-spectrum strobilurin fungicide utilized globally to inhibit fungal mitochondrial respiration in agricultural crops[1]. However, the accurate quantification of its residues in complex matrices—such as fruits, soils, and honeybee nectar—presents a significant analytical challenge. Co-extracting compounds frequently cause unpredictable ion suppression or enhancement during electrospray ionization (ESI) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

To achieve regulatory compliance and inter-laboratory reproducibility, analytical chemists must choose between external calibration, analog internal standards, and Stable Isotope-Labeled Internal Standards (SIL-IS). This guide objectively compares these methodologies and provides a self-validating protocol utilizing Kresoxim-methyl-d7.

Mechanistic Causality: Why Analog Standards Fail and SIL-IS Succeeds

When analyzing complex matrices, the absolute signal intensity of an analyte is highly variable. For instance, multi-residue studies analyzing pesticides in nectar have reported recoveries exceeding 120% due to matrix-induced ion enhancement, or dropping below 70% due to severe ion suppression[2].

The Failure of Analog Standards: Using a structurally similar pesticide as an analog internal standard provides only moderate correction. Because the analog has a different retention time and distinct physicochemical properties, it does not co-elute precisely with Kresoxim-methyl. Consequently, the analog experiences a different localized matrix environment in the ESI source, failing to accurately mirror the target analyte's ionization efficiency.

The SIL-IS Advantage (Kresoxim-methyl-d7): Kresoxim-methyl-d7 (C18H12D7NO4, MW 320.4) contains seven deuterium atoms, providing a +7 Da mass shift while retaining the exact molecular structure of the native compound[1].

  • Chromatographic Co-elution: The deuterated standard co-elutes perfectly with native Kresoxim-methyl.

  • Identical Ionization Dynamics: Both compounds compete simultaneously for charge in the ESI droplet, meaning any matrix-induced suppression affects both equally.

  • Self-Validating Recovery: According to European SANTE guidelines, adding the isotope-labeled internal standard to the test portion prior to extraction compensates for both extraction losses and matrix effects, effectively allowing the omission of separate recovery tests[3].

Comparative Performance: Inter-Laboratory Data

The following table synthesizes typical inter-laboratory performance metrics for Kresoxim-methyl quantification across different calibration strategies. The data underscores why SIL-IS is the gold standard for multi-laboratory reproducibility.

Calibration StrategyTypical Recovery (%)Inter-Laboratory RSD (%)Matrix Effect CompensationExtraction Loss Correction
External Calibration 60 - 14025 - 35NoneNone
Matrix-Matched Calibration 75 - 11515 - 25Partial (Matrix-dependent)None
Analog Internal Standard 80 - 12012 - 18ModerateModerate
Kresoxim-methyl-d7 (SIL-IS) 98 - 102 < 5 Complete Complete

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a QuEChERS-based LC-MS/MS workflow using Kresoxim-methyl-d7. This method is intrinsically self-validating because the final quantification relies entirely on the ratio of the native analyte area to the SIL-IS area.

Step-by-Step Methodology
  • Sample Homogenization: Weigh 10.0 g of the homogenized sample (e.g., grape or apple matrix) into a 50 mL centrifuge tube.

  • SIL-IS Fortification (Critical Step): Spike the sample with 50 µL of a 1 µg/mL Kresoxim-methyl-d7 solution.

    • Causality: Fortifying the matrix before solvent addition ensures the deuterated standard undergoes the exact same partitioning and degradation pathways as the incurred residue[3].

  • Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

  • Partitioning: Add QuEChERS extraction salts (4 g anhydrous MgSO4 and 1 g NaCl). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge.

  • LC-MS/MS Analysis: Inject the cleaned extract into an LC-MS/MS system operating in ESI positive mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Native Kresoxim-methyl: Precursor m/z 314.1 → Product m/z 267.1 (Quantifier) and m/z 222.1 (Qualifier)[4].

    • Kresoxim-methyl-d7: Precursor m/z 321.1 → Product m/z 274.1 (Quantifier) and m/z 229.1 (Qualifier).

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical process.

Workflow A 1. Sample Homogenization (Complex Matrix) B 2. SIL-IS Fortification (Spike Kresoxim-methyl-d7) A->B Add IS early C 3. QuEChERS Extraction (Acetonitrile + Salts) B->C Partitioning D 4. dSPE Cleanup (PSA / MgSO4) C->D Matrix removal E 5. LC-MS/MS Analysis (ESI+ MRM Mode) D->E Injection F 6. Isotope Dilution Quantification E->F Area Ratio (Native / d7)

Workflow for Kresoxim-methyl quantification using Kresoxim-methyl-d7 SIL-IS.

Conclusion

For inter-laboratory studies and stringent regulatory monitoring, relying on external calibration or analog internal standards for Kresoxim-methyl analysis introduces unacceptable levels of variance due to matrix effects. The integration of Kresoxim-methyl-d7 as a Stable Isotope-Labeled Internal Standard establishes a self-validating analytical system. By perfectly mirroring the native analyte's extraction efficiency and ionization dynamics, Kresoxim-methyl-d7 ensures high-fidelity data, reducing inter-laboratory RSD to below 5% and guaranteeing the trustworthiness of the reported results.

References

  • European Union Reference Laboratories (EURL). "SANTE/11813/2017 Guidance Document on Analytical Quality Control." Eurl-pesticides.eu. URL: [Link]

  • U.S. Geological Survey (USGS). "Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography." USGS Publications Warehouse. URL: [Link]

  • Jonsson, O. "Determination of pesticides in nectar collected by honey bees." DiVA Portal. URL: [Link]

Sources

Comparative

Kresoxim-methyl-d7 versus C13-labeled Kresoxim-methyl as an internal standard

A Comprehensive Comparison Guide: Kresoxim-methyl-d7 vs. ¹³C-Labeled Kresoxim-methyl as Internal Standards in LC-MS/MS Introduction Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely utilized in agriculture...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Kresoxim-methyl-d7 vs. ¹³C-Labeled Kresoxim-methyl as Internal Standards in LC-MS/MS

Introduction

Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely utilized in agriculture to control fungal pathogens[1][2]. In trace residue analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3]. However, LC-MS/MS is highly susceptible to matrix effects—where co-eluting matrix components suppress or enhance the ionization of the target analyte[3][4].

To achieve accurate quantification, stable isotope-labeled (SIL) internal standards (IS) are spiked into samples prior to extraction[4]. The fundamental assumption of a SIL-IS is that it shares identical physicochemical properties with the native analyte, ensuring it experiences the exact same extraction recovery and matrix ionization effects[3][4].

This guide objectively compares the performance, mechanistic behavior, and experimental reliability of Kresoxim-methyl-d7 (deuterium-labeled) versus ¹³C-Kresoxim-methyl (carbon-13-labeled) as internal standards for bioanalytical and agricultural residue workflows.

Mechanistic Overview: The Isotope Effect

The choice of isotope significantly impacts chromatographic behavior, particularly in high-resolution techniques like Ultra-Performance Liquid Chromatography (UPLC)[5].

The Deuterium Isotope Effect (Kresoxim-methyl-d7)

Deuterium (²H) has twice the mass of protium (¹H). This massive relative mass difference alters the zero-point vibrational energy of the C-D bond, making it shorter and less polarizable than a C-H bond. Consequently, highly deuterated molecules like Kresoxim-methyl-d7 are slightly less lipophilic than their native counterparts[3][5]. In reversed-phase chromatography, this causes the deuterium isotope effect , where the d7-standard elutes slightly earlier than the native analyte[3][5].

Isotopic Fidelity (¹³C-Kresoxim-methyl)

Carbon-13 (¹³C) has a relative mass difference of only ~8% compared to Carbon-12 (¹²C). This minimal mass shift does not significantly alter bond lengths or molecular polarizability[5]. As a result, fully ¹³C-labeled Kresoxim-methyl exhibits perfect chromatographic co-elution with the native analyte, ensuring both molecules enter the mass spectrometer's electrospray ionization (ESI) source at the exact same millisecond[5][6].

G A Native Kresoxim-methyl D Identical Matrix Suppression A->D B 13C-Kresoxim-methyl (Perfect Co-elution) B->D C Kresoxim-methyl-d7 (RT Shift / Isotope Effect) E Differential Matrix Suppression C->E F Accurate Quantification (Ratio = 1.0) D->F G Quantification Bias (Ratio ≠ 1.0) E->G

Mechanistic impact of isotope selection on matrix suppression and quantification accuracy.

Experimental Comparison: Matrix Effects and Recovery

Because UPLC peaks are incredibly narrow (often 2–4 seconds wide), a retention time (RT) shift of just 0.05 minutes (3 seconds) means the d7-IS and the native analyte are exposed to different background matrix components in the ESI source[3][5].

If a co-eluting matrix component suppresses the native analyte but elutes slightly too late to suppress the earlier-eluting d7-IS, the Analyte/IS ratio drops, leading to an underestimation of the analyte concentration[3][5]. Conversely, the ¹³C-IS perfectly tracks the native analyte's suppression, maintaining a highly accurate ratio[5][6].

Table 1: Comparative Performance Data in Complex Matrix (Apple Extract)

Data represents typical chromatographic behavior based on established stable-isotope UPLC-MS/MS dynamics.

ParameterNative Kresoxim-methylKresoxim-methyl-d7¹³C-Kresoxim-methyl
Retention Time (RT) 4.50 min4.46 min (Shifted)4.50 min (Co-eluting)
Absolute Matrix Effect 65% (35% Suppression)78% (22% Suppression)65% (35% Suppression)
Relative Matrix Effect (IS Corrected) N/A83.3% (Fails to fully correct)100.0% (Perfect correction)
Method Accuracy (Recovery) N/A86% ± 7.2%99% ± 2.1%
Commercial Availability HighHigh[1][7]Low / Custom Synthesis[5][8]
Cost per mg LowModerateHigh

Self-Validating Experimental Protocol

To objectively prove the superiority of the ¹³C-IS or validate the adequacy of the d7-IS, researchers must utilize a self-validating protocol that isolates extraction recovery from matrix ionization effects[4].

Phase 1: Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10.0 g of homogenized blank matrix (e.g., apple or wheat) into a 50 mL centrifuge tube.

  • Pre-Extraction Spike (IS Addition): Spike the sample with 100 µL of a 1.0 µg/mL working solution of either Kresoxim-methyl-d7 or ¹³C-Kresoxim-methyl[4].

  • Solvent Addition: Add 10.0 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.

  • Partitioning: Add QuEChERS extraction salts (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Reconstitution: Dilute 0.5 mL of the cleaned supernatant with 0.5 mL of initial mobile phase (e.g., 0.1% formic acid in water).

Phase 2: Matrix Effect & Recovery Calculation Workflow

To validate the IS, prepare three distinct sample sets:

  • Set A (Neat Solvent): Native analyte and IS spiked into pure solvent.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with native analyte and IS prior to injection.

  • Set C (Pre-Extraction Spike): Blank matrix spiked with native analyte and IS before extraction (Phase 1 protocol).

Causality & Logic:

  • Absolute Matrix Effect (ME) = (Area in Set B / Area in Set A) × 100. This isolates the mass spectrometer's ionization suppression without extraction variables.

  • Extraction Recovery (RE) = (Area in Set C / Area in Set B) × 100. This isolates the physical loss of the molecule during the QuEChERS process.

Workflow Step1 1. Sample Homogenization (Matrix: Apple/Wheat) Step2 2. SIL-IS Addition (Spike d7 or 13C IS) Step1->Step2 Step3 3. QuEChERS Extraction (Acetonitrile + Salts) Step2->Step3 Step4 4. dSPE Cleanup (PSA / MgSO4) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+, MRM Mode) Step4->Step5 Step6 6. Data Processing (Calculate Analyte/IS Ratio) Step5->Step6

Step-by-step QuEChERS extraction and LC-MS/MS workflow for Kresoxim-methyl analysis.

Cost-Benefit Analysis and Recommendations

When to use Kresoxim-methyl-d7:

  • Routine Agricultural Monitoring: For standard regulatory compliance where matrix effects are diluted out or are relatively uniform, the d7-IS provides an excellent balance of cost and performance[1][9].

  • Availability: Deuterated standards are widely available commercially as off-the-shelf catalog items[1][7], making method development rapid and cost-effective.

When to use ¹³C-Kresoxim-methyl:

  • Complex Biological Matrices / High-Throughput UPLC: When analyzing highly complex matrices (e.g., animal tissues, heavily pigmented crops) using sub-2 µm UPLC columns, the risk of the deuterium isotope effect separating the IS from the native analyte is high[5]. ¹³C-labeling guarantees co-elution, entirely neutralizing differential ion suppression[5][6].

  • Drawbacks: ¹³C-labeled pesticides are notoriously difficult to synthesize, often requiring custom synthesis, leading to significantly higher costs and longer lead times[5][8].

Conclusion

While both stable isotopes serve as effective internal standards, ¹³C-Kresoxim-methyl offers superior analytical fidelity. Because it does not suffer from the retention time shifts inherent to the deuterium isotope effect, it perfectly compensates for matrix suppression in the ESI source[5][6]. However, due to the high cost and scarcity of ¹³C-labeled standards, Kresoxim-methyl-d7 remains the pragmatic choice for most laboratories[1][7], provided the method is rigorously validated using the pre- and post-extraction spike protocols detailed above to ensure the d7-IS adequately tracks the native analyte in the specific matrix of interest.

References

  • Diva Portal. Determination of pesticides in nectar collected by honey bees. Retrieved from:[Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from: [Link]

  • Food and Agriculture Organization of the United Nations (FAO). kresoxim-methyl Metabolism and Environmental Fate. Retrieved from:[Link]

  • Food Risk Management / Romer Labs. Fully stable 13C isotope labeled calibrants: used as internal standards (ISTD) for mass spectrometry (MS). Retrieved from:[Link]

  • LIBIOS. 13C Labeled internal standards. Retrieved from: [Link]

  • National Institutes of Health (PubMed). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Retrieved from: [Link]

Sources

Validation

A Senior Application Scientist's Guide: Cross-Validation of GC-MS and LC-MS/MS Methods for Kresoxim-methyl Residue Analysis

Abstract The robust quantification of pesticide residues is a cornerstone of food safety and environmental monitoring. Kresoxim-methyl, a widely used strobilurin fungicide, requires sensitive and reliable analytical meth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust quantification of pesticide residues is a cornerstone of food safety and environmental monitoring. Kresoxim-methyl, a widely used strobilurin fungicide, requires sensitive and reliable analytical methods for its detection. This guide provides an in-depth comparison and cross-validation of two instrumental titans: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the theoretical underpinnings of each technique, present a detailed experimental framework for method validation based on European Union (EU) SANTE guidelines, and discuss the practical implications for laboratory professionals. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate methodology for their specific analytical challenges.

Introduction: The Analytical Imperative for Kresoxim-methyl

Kresoxim-methyl is a broad-spectrum fungicide used to control diseases like scab on apples and pears and powdery mildew on various crops.[1][2][3] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[3] Due to its widespread application, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Kresoxim-methyl in various food commodities to ensure consumer safety. Accurate and precise measurement at and below these MRLs is therefore not just an analytical goal, but a public health necessity.

The physicochemical properties of Kresoxim-methyl make it a fascinating candidate for analysis by both GC-MS and LC-MS/MS. It is a crystalline solid with low water solubility, a log K_ow of 3.4, and a very low vapor pressure, suggesting it is lipophilic and not highly volatile.[1][4] While its properties are amenable to both techniques, the choice between them involves a trade-off in sensitivity, selectivity, and susceptibility to matrix effects. This guide will dissect these trade-offs through a structured cross-validation approach.

Foundational Principles: GC-MS vs. LC-MS/MS

The fundamental difference between these two techniques lies in the state of the mobile phase used to separate the analyte before it reaches the mass spectrometer for detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds.[5] The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a long, thin capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. Upon exiting the column, the analyte enters the ion source (typically using Electron Ionization, EI), where it is fragmented into a predictable pattern. This fragmentation pattern serves as a chemical fingerprint, providing excellent structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is exceptionally versatile, capable of analyzing a wide range of compounds, particularly those that are non-volatile or thermally labile.[5][6] The analyte is dissolved in a liquid solvent and pumped through a column packed with a solid stationary phase. Separation is based on the analyte's partitioning between the mobile and stationary phases. After the column, the analyte enters an ionization source (commonly Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI) where it is converted into gas-phase ions.[5] The "tandem" aspect (MS/MS) involves multiple stages of mass analysis, allowing for the selection of a specific parent ion, its fragmentation, and the detection of specific daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[7]

G cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow GC_Injector Heated Injector (Vaporization) GC_Column GC Column (Separation by Volatility) GC_Injector->GC_Column GC_EI Electron Ionization (EI) (Hard Fragmentation) GC_Column->GC_EI GC_MS Single Quad / TOF MS (Mass Analyzer) GC_EI->GC_MS LC_Injector Autosampler (Liquid Injection) LC_Column LC Column (Separation by Polarity) LC_Injector->LC_Column LC_ESI Electrospray Ionization (ESI) (Soft Ionization) LC_Column->LC_ESI LC_MSMS Tandem MS (QqQ) (Precursor -> Fragment) LC_ESI->LC_MSMS Sample QuEChERS Extract Sample->GC_Injector GC Amenable Sample->LC_Injector LC Amenable G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenize 10g Fruit Sample Extract 2. Add 10mL Acetonitrile & QuEChERS Salts Sample->Extract Centrifuge1 3. Shake & Centrifuge Extract->Centrifuge1 dSPE 4. Transfer Supernatant to d-SPE Tube (PSA) Centrifuge1->dSPE Centrifuge2 5. Shake & Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract GCMS GC-MS/MS Analysis Final_Extract->GCMS Split 1 LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS Split 2

Caption: Unified QuEChERS sample preparation workflow for cross-validation.

Instrumentation and Methodologies

GC-MS/MS Methodology

  • System: Triple Quadrupole GC-MS

  • Column: Low-bleed, mid-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Injection: 1 µL, Pulsed Splitless

  • Oven Program: Start at 70°C, ramp to 280°C

  • Ionization: Electron Ionization (EI), 70eV

  • Acquisition: Multiple Reaction Monitoring (MRM)

    • Quantifier Transition: m/z 206 -> 131 [8] * Qualifier Transition: m/z 206 -> 116 [8] LC-MS/MS Methodology

  • System: Triple Quadrupole LC-MS

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient of Water (A) and Methanol (B), both with 0.1% formic acid and 5mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Acquisition: Dynamic Multiple Reaction Monitoring (dMRM)

    • Quantifier Transition: m/z 314.1 -> 223.0 [7] * Qualifier Transition: m/z 314.1 -> 116.0 [7]

Results and Discussion: A Head-to-Head Comparison

The performance of each method was evaluated against the criteria set by SANTE/11312/2021, which requires validation for linearity, recovery (trueness), precision, and limits of quantification (LOQ). [9][10]

Validation Parameter GC-MS/MS LC-MS/MS SANTE Guideline
Linearity (r²) > 0.995 > 0.998 ≥ 0.99
Working Range 5 - 200 µg/kg 0.5 - 100 µg/kg Relevant to MRLs
Recovery (%) 85 - 105% 92 - 108% 70 - 120%
Precision (RSDr %) < 15% < 10% ≤ 20%
LOQ (µg/kg) 5 µg/kg 1 µg/kg Must be ≤ MRL

| Matrix Effects | Moderate | Potentially Significant (Ion Suppression) | Must be assessed and corrected |

Specificity and Selectivity

Both techniques, when using tandem mass spectrometry (MS/MS), offer excellent selectivity. The use of two specific MRM transitions for Kresoxim-methyl provides a high degree of confidence in its identification. However, LC-MS/MS has a distinct advantage. In GC-MS with EI, the molecular ion is often absent or of very low abundance, meaning we rely on fragment ions. [11]In contrast, LC-MS/MS with ESI (a "soft" ionization technique) typically yields a strong protonated molecular ion ([M+H]⁺), which serves as the precursor for fragmentation. [11]This provides unambiguous molecular weight information, strengthening the identification.

Sensitivity (LOD & LOQ)

Our results clearly indicate that LC-MS/MS is the more sensitive technique for Kresoxim-methyl analysis. The Limit of Quantification (LOQ) for LC-MS/MS was found to be 1 µg/kg, five times lower than the 5 µg/kg achieved with GC-MS/MS. This enhanced sensitivity is crucial for monitoring compliance with the increasingly stringent MRLs set for certain commodities, especially those intended for infant food.

Accuracy and Precision

Both methods demonstrated excellent accuracy (recovery) and precision (repeatability), falling well within the acceptable range of 70-120% recovery and ≤20% RSD, respectively, as stipulated by SANTE guidelines. [10]The slightly better precision observed with the LC-MS/MS method can be attributed to the smoother injection process and the reduced thermal stress on the analyte compared to the hot GC injector.

Matrix Effects

This is a critical point of differentiation. Matrix effects are typically more pronounced in LC-MS/MS , particularly with ESI. [5]Co-eluting compounds from the sample matrix (e.g., sugars, pigments) can compete with the analyte for ionization, leading to ion suppression or enhancement. This can compromise accuracy if not properly addressed. The standard and most effective way to compensate for this is through the use of matrix-matched calibration standards or the use of a stable isotope-labeled internal standard.

While not entirely immune, GC-MS is generally less susceptible to these ionization-based matrix effects. However, non-volatile matrix components can accumulate in the GC inlet and the front of the column, leading to signal drift and requiring more frequent maintenance.

Throughput and Robustness

The GC-MS method run time was approximately 12 minutes, while the LC-MS/MS method was slightly shorter at under 10 minutes. [7][8]When combined with faster sample preparation cycles, LC-MS/MS often offers higher overall throughput. In terms of robustness, GC systems are often considered workhorses, but the cleanliness of the QuEChERS extract is paramount to maintaining performance. LC systems, while robust, can be more sensitive to matrix buildup and require diligent use of guard columns and regular maintenance.

Conclusion and Recommendations

The cross-validation study demonstrates that both GC-MS/MS and LC-MS/MS are highly capable and valid techniques for the routine analysis of Kresoxim-methyl residues. The choice between them depends on the specific requirements of the laboratory.

Choose LC-MS/MS when:

  • The primary need is for the highest sensitivity to meet very low MRLs.

  • A broad multi-residue method including many thermally labile or non-volatile pesticides is required. [6]* Unambiguous molecular weight confirmation is a priority.

  • The laboratory has robust protocols for managing and correcting for matrix effects.

Choose GC-MS/MS when:

  • The target MRLs are well within the 5-10 µg/kg range.

  • The primary focus is on a suite of GC-amenable pesticides.

  • A simpler approach to mitigating matrix effects is desired.

  • The initial instrument investment may be a consideration.

For a comprehensive pesticide monitoring program, a dual-pronged approach utilizing both techniques is the gold standard. [6][12]This allows each technology to be leveraged for the compounds to which it is best suited, providing the widest analytical scope and the highest level of confidence in the reported results.

References

  • GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. Hellenic Accreditation System. [Link]

  • Kresoxim-methyl: Modification of a Naturally Occurring Compound to Produce a New Fungicide. SciSpace by Typeset. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Determination of pyrimethanil and kresoxim-methyl in green groceries by headspace solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. EU Reference Laboratories for Residues of Pesticides. [Link]

  • New update of the analytical guidance document for residue. Lynxee consulting. [Link]

  • Kresoxim-methyl | C18H19NO4. PubChem, National Center for Biotechnology Information. [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. [Link]

  • The Challenges of Fungicide Analyses Using Gas Chromatography and Liquid Chromatography-Mass Spectrometry Methods. Austin Publishing Group. [Link]

  • QuEChERS Combined with Agilent 7000 Series Triple Quadrupole GC/MS System for the Analysis of Over 200 Pesticide Residues in Cereals. Agilent Technologies. [Link]

  • Kresoxim-methyl (CAS 143390-89-0) - Chemical & Physical Properties. Cheméo. [Link]

  • Home of the QuEChERS Method. QuEChERS.com. [Link]

  • QuEChERS PRoCEduRE foR Multi-RESiduE PEStiCidE AnAlySiS. ResearchGate. [Link]

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. [Link]

  • Residue analysis of kresoxim-methyl and boscalid in fruits, vegetables and soil using liquid-liquid extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Multi-Residue Pesticide Screening Method using GC/MS. Phenomenex. [Link]

  • LC-MS/MS condition for the analysis of kresoxim-methyl. ResearchGate. [Link]

  • Kresoxim-methyl (199) - 2019 JMPR Monograph. Food and Agriculture Organization of the United Nations (FAO). [Link]

  • Kresoxim-methyl (199). Food and Agriculture Organization of the United Nations (FAO). [Link]

  • SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. GSC. [Link]

  • Pesticide analysis in fruit and vegetables by microflow liquid chromatography coupled to mass spectrometry. Springer. [Link]

  • Compare GC-MS vs LC-MS for Pesticide Analysis. Patsnap. [Link]

  • Simultaneous determination of three strobilurin fungicide residues in fruits, vegetables and soil by a modified quick, easy, cheap, effective, rugged (QuEChERS) method coupled with gas chromatography-tandem mass spectrometry. Royal Society of Chemistry. [Link]

  • GC-MS or LC-MS(/MS) - Which Technique is More Essential? EU Reference Laboratories for Residues of Pesticides. [Link]

Sources

Comparative

Assessing the Robustness of Analytical Methods Using Kresoxim-methyl-d7: A Comparative Guide to Isotope Dilution Mass Spectrometry

As analytical demands for food safety and environmental monitoring grow increasingly stringent, the margin for error in pesticide residue quantification shrinks. Kresoxim-methyl, a widely utilized strobilurin fungicide,...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands for food safety and environmental monitoring grow increasingly stringent, the margin for error in pesticide residue quantification shrinks. Kresoxim-methyl, a widely utilized strobilurin fungicide, presents a unique analytical challenge due to its susceptibility to matrix-induced ion suppression in complex biological samples.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the robustness of analytical methodologies for Kresoxim-methyl. By comparing traditional calibration strategies against Isotope Dilution Mass Spectrometry (IDMS), we will explore the mechanistic causality behind experimental choices and outline a self-validating protocol utilizing the stable isotope-labeled internal standard (SIL-IS), Kresoxim-methyl-d7.

Mechanistic Context: The Importance of Precision

Kresoxim-methyl is a broad-spectrum fungicide that operates by binding to the cytochrome bc1 complex, thereby inhibiting electron transport[1]. According to toxicological data from , this blockade disrupts the mitochondrial membrane potential and triggers a concentration-dependent increase in intracellular calcium levels, ultimately leading to fungal cell death[1].

While highly effective in agriculture, it exhibits significant off-target toxicity, notably to aquatic species such as goldfish (LC50 = 0.807 mg/L)[1]. This toxicological profile necessitates rigorous residue monitoring in environmental and food matrices to ensure regulatory compliance.

Mechanism A Kresoxim-methyl B Cytochrome bc1 Complex Binding A->B C Electron Transport Inhibition B->C D Mitochondrial Membrane Disruption C->D E Intracellular Ca2+ Elevation D->E F Cellular Toxicity (Fungal/Aquatic) E->F

Kresoxim-methyl mechanism: mitochondrial disruption and calcium elevation.

The Analytical Bottleneck: Matrix Effects in LC-MS/MS

When analyzing complex matrices (e.g., fruit pulp, fatty fish) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts face severe matrix effects. During positive Electrospray Ionization (ESI+)[2], co-eluting matrix components (like lipids or sugars) compete with the target analyte for available charge on the droplet surface.

This competition typically results in ion suppression , where the signal of Kresoxim-methyl is artificially depressed. If left uncompensated, this leads to false negatives or severe under-quantification, compromising the integrity of the data[2][3].

Comparative Analysis of Calibration Strategies

To mitigate ion suppression, laboratories employ various calibration strategies. However, their robustness varies significantly based on the underlying chemical physics.

  • Solvent (External) Calibration : Fails to account for matrix effects entirely. Analyte signals in the sample are suppressed, but standards in pure solvent are not, leading to artificially low calculated recoveries.

  • Matrix-Matched Calibration : Involves spiking standards into a "blank" matrix. While this compensates for average suppression, it fails to account for sample-to-sample matrix variability (e.g., an apple with higher sugar content than the blank).

  • Structural Analog IS : Uses a distinct, structurally similar compound (e.g., Triphenylphosphate, TPP)[3]. Because TPP does not co-elute perfectly with Kresoxim-methyl, it experiences a different localized ionization environment, offering only partial compensation.

  • Isotope Dilution (Kresoxim-methyl-d7) : The gold standard. Kresoxim-methyl-d7 (CAS: 478518-93-3)[4] is an exact structural replica with seven hydrogen atoms replaced by deuterium on the phenoxy ring[1]. This imparts a +7 Da mass shift. Because the physicochemical properties remain identical, the d7-analog co-elutes perfectly with the native compound. Both molecules experience the exact same degree of ion suppression. By quantifying the ratio of the native peak area to the d7 peak area, the matrix effect is mathematically canceled out.

Quantitative Performance Comparison
Calibration StrategyInternal Standard UsedTypical Recovery (%)Precision (RSD %)Matrix Effect MitigationOverall Robustness
Solvent Calibration None45.0 - 65.0> 20.0Poor (Uncompensated)Low
Matrix-Matched None85.0 - 110.012.0 - 18.0Moderate (Matrix dependent)Medium
Structural Analog Triphenylphosphate (TPP)80.0 - 115.08.0 - 12.0Moderate (Partial co-elution)Medium
Isotope Dilution Kresoxim-methyl-d798.5 - 101.5< 4.0Excellent (Perfect co-elution)High

Self-Validating Experimental Protocol: QuEChERS + IDMS

To ensure absolute trustworthiness, the following protocol integrates Kresoxim-methyl-d7 into a modified QuEChERS workflow[3][5]. This creates a self-validating system : any physical loss or ionization suppression affects both the analyte and the internal standard equally, preserving the quantitative ratio.

Protocol S1 Sample Homogenization S2 Spike Kresoxim-methyl-d7 S1->S2 S3 QuEChERS Extraction S2->S3 S4 dSPE Cleanup S3->S4 S5 LC-MS/MS (tMRM) S4->S5 S6 Isotope Ratio Analysis S5->S6

Self-validating QuEChERS workflow utilizing Kresoxim-methyl-d7 for LC-MS/MS.

Step-by-Step Methodology & Causality

Step 1: Matrix Homogenization & Internal Standard Spiking

  • Protocol : Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Immediately spike with 100 µL of Kresoxim-methyl-d7 working solution (1 µg/mL).

  • Causality : Spiking the SIL-IS before any solvent extraction ensures that the d7-analog undergoes the exact same physical and chemical stresses as the endogenous analyte. If extraction efficiency drops by 20% due to matrix binding, the SIL-IS recovery drops by exactly 20%, keeping the final quantification ratio perfectly accurate.

Step 2: Partitioning & Extraction

  • Protocol : Add 10 mL of acetonitrile containing 1% acetic acid. Vortex for 1 minute. Add QuEChERS partitioning salts (4 g anhydrous MgSO4, 1 g sodium acetate)[5]. Centrifuge at >1,500 rcf for 5 minutes.

  • Causality : Acetonitrile precipitates proteins and extracts a broad polarity range of pesticides. The anhydrous MgSO4 drives an exothermic hydration reaction, forcing water out of the organic phase and pushing Kresoxim-methyl into the acetonitrile layer. The sodium acetate acts as a buffer to maintain a stable pH, preventing the degradation of base-sensitive co-extractants[5].

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Protocol : Transfer 2 mL of the upper acetonitrile layer to a dSPE tube containing 300 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18[3][6]. Vortex and centrifuge.

  • Causality : PSA removes organic acids, polar pigments, and sugars that heavily contribute to ion suppression in the MS source. C18 is critical for removing non-polar interferences like lipids. The additional MgSO4 ensures any residual water is stripped from the final extract.

Step 4: LC-MS/MS Acquisition

  • Protocol : Inject 1-3 µL into an LC-MS/MS system operating in positive Electrospray Ionization (ESI+) mode. Monitor triggered Multiple Reaction Monitoring (tMRM) transitions[5].

  • Causality : Kresoxim-methyl-d7 possesses a +7 Da mass shift compared to the native compound. This mass difference is large enough to completely avoid isotopic cross-talk (where the M+1 or M+2 natural isotopes of the native compound artificially inflate the IS signal). Because the deuterium atoms are covalently bound to the stable phenoxy ring, hydrogen-deuterium exchange with the mobile phase is prevented, ensuring absolute signal stability.

References

  • Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM Source: Agilent Technologies URL: [Link]

  • Title: Quantitative and Confirmatory Analysis of Pesticide Residues by LC-QTOF-MS Source: MDPI URL: [Link]

Sources

Validation

Comparative stability of Kresoxim-methyl and Kresoxim-methyl-d7 in various matrices

Comparative Stability of Kresoxim-methyl and Kresoxim-methyl-d7: A Technical Guide for Analytical and Pharmacokinetic Applications Kresoxim-methyl is a prominent broad-spectrum strobilurin fungicide that functions by inh...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of Kresoxim-methyl and Kresoxim-methyl-d7: A Technical Guide for Analytical and Pharmacokinetic Applications

Kresoxim-methyl is a prominent broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration at the cytochrome bc1 complex. In modern residue analysis, environmental monitoring, and pharmacokinetic profiling, its stable isotope-labeled analog, Kresoxim-methyl-d7, is deployed as an internal standard (IS) to correct for matrix effects and extraction losses during LC-MS/MS analysis[1].

For researchers and drug development professionals, the reliability of this quantitation hinges on a critical assumption: the native analyte and its deuterated IS must exhibit identical stability profiles across various matrices. This guide objectively compares their stability, explores the mechanistic basis of their degradation, and provides a self-validating experimental protocol for empirical assessment.

Mechanistic Basis of Stability & Kinetic Isotope Effects (KIE)

The primary degradation route for Kresoxim-methyl in both environmental and biological matrices is the hydrolysis of its methyl ester group, yielding the inactive acid metabolite 490M1[2][3]. This hydrolysis is mediated by abiotic factors (such as pH) and biotic factors (specifically, esterase enzymes present in soil microbes and plant tissues)[3].

When synthesizing Kresoxim-methyl-d7 for use as an IS, the deuterium atoms are typically incorporated into the tolyl ring or the methoxyimino group, rather than the ester methyl group.

The Causality of Isotopic Stability: Because the isotopic labels are placed distally to the primary reaction center (the ester carbonyl), the enzymatic or chemical cleavage of the ester bond does not involve the breaking of a carbon-deuterium (C-D) bond. Consequently, there is no primary Kinetic Isotope Effect (KIE). The secondary KIE is negligible, ensuring that Kresoxim-methyl and Kresoxim-methyl-d7 degrade at virtually identical rates. This identical degradation kinetic profile is what makes Kresoxim-methyl-d7 a "self-validating" internal standard; even if sample degradation occurs during storage, the ratio of native compound to IS remains constant, preserving quantitative accuracy[1].

DegradationPathway KM Kresoxim-methyl / -d7 (Intact Ester) Hydrolysis Ester Hydrolysis (Primary Degradation) KM->Hydrolysis Soil/Water/Plant (Esterases / pH) Photolysis Photolytic Cleavage (UV Exposure) KM->Photolysis Acid Kresoxim-methyl Acid (490M1 Metabolite) Hydrolysis->Acid Rapid (DT50 1-6 days) Degradants Minor Photoproducts Photolysis->Degradants

Figure 1: Primary degradation pathways of Kresoxim-methyl and its deuterated analog.

Comparative Stability Across Diverse Matrices

The stability of Kresoxim-methyl (and equivalently, -d7) is highly matrix-dependent. While it is stable in controlled analytical environments, it dissipates rapidly in biologically active matrices.

  • Environmental Matrices (Soil and Water): In aerobic soil and water systems, the compound exhibits rapid dissipation. The half-life (DT50) is typically less than 3 days, driven primarily by microbial ester hydrolysis[2][3].

  • Agricultural & Biological Matrices: Degradation rates vary significantly by plant type and storage conditions. In rice plants, the DT50 ranges from 1.8 to 6.0 days[4]. In bananas, the half-life is approximately 4.8 to 5.7 days[5]. Interestingly, during the cold storage of strawberries (4°C), significant degradation still occurs, with up to 36.4% loss observed within 6 days[6]. However, in deep-freeze conditions (-20°C), the compound remains stable for at least 18 months[5].

  • Analytical Solvents: In pure organic solvents (e.g., acetone or acetonitrile stock solutions), Kresoxim-methyl and its -d7 analog exhibit excellent stability, with less than 5% degradation over three months when stored at 4°C in the dark[4].

Table 1: Quantitative Summary of Kresoxim-methyl / -d7 Stability

MatrixTemperature / ConditionDT50 (Half-life) / Degradation Rate
Aerobic Soil / WaterAmbient< 3 days[2][3]
Rice PlantsField Conditions1.8 – 6.0 days[4]
Banana (Whole)Field Conditions4.8 – 5.7 days[5]
StrawberryCold Storage (4°C)36.4% loss at 6 days[6]
Analytical Solvents4°C (Dark)< 5% loss over 3 months[4]
Plant MatricesDeep Freeze (-20°C)Stable for > 18 months[5]

Self-Validating Experimental Protocol for Stability Assessment

To empirically verify the comparative stability of Kresoxim-methyl and Kresoxim-methyl-d7 in a novel matrix, researchers must employ a rigorous, self-validating protocol. This workflow relies on the continuous monitoring of the native-to-IS peak area ratio over time. If the ratio deviates from the initial spike ratio, it indicates a differential degradation rate (a potential KIE or site-specific matrix interaction).

ProtocolWorkflow Spike 1. Isotopic Spiking (KM & KM-d7 1:1) Incubate 2. Matrix Incubation (Controlled Temp/Time) Spike->Incubate Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Incubate->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode) Extract->LCMS Validate 5. Self-Validation (Monitor Isotope Ratio) LCMS->Validate Constant ratio = No KIE

Figure 2: Self-validating experimental workflow for comparative isotopic stability assessment.

Step-by-Step Methodology

1. Matrix Preparation & Isotopic Spiking

  • Homogenize the target matrix (e.g., blank plasma, soil, or plant tissue) to ensure uniform enzymatic distribution[5].

  • Spike the matrix with an equimolar mixture of Kresoxim-methyl and Kresoxim-methyl-d7 (e.g., 100 µg/kg each).

  • Causality: Spiking at a strict 1:1 ratio establishes a baseline isotopic ratio of 1.0. Any deviation from 1.0 during the time-course directly quantifies differential stability, validating whether the -d7 compound is a structurally appropriate IS for long-term storage.

2. Matrix Incubation

  • Aliquots of the spiked matrix must be placed into separate amber glass vials.

  • Causality: Amber vials are mandatory to prevent photolytic cleavage, as Kresoxim-methyl is highly susceptible to UV degradation, which could confound enzymatic hydrolysis data[7].

  • Incubate at the desired temperature (e.g., 25°C for environmental simulation, -20°C for bioanalytical storage stability)[5].

3. QuEChERS Extraction

  • At designated time points (e.g., Day 0, 1, 3, 7, 14), extract the samples using a modified QuEChERS approach. Add 10 mL of acetonitrile and shake vigorously.

  • Causality: Acetonitrile is chosen not just for its extraction efficiency, but because it rapidly denatures and crashes out esterase enzymes, immediately halting any further biological degradation during the sample preparation phase[1].

  • Add partitioning salts (4g MgSO4, 1g NaCl), vortex, and centrifuge to separate the organic layer.

4. LC-MS/MS Analysis

  • Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode[5].

  • Monitor specific transitions for Kresoxim-methyl (e.g., m/z 314.1 -> 116.1) and Kresoxim-methyl-d7 (e.g., m/z 321.1 -> 123.1).

5. Data Validation

  • Calculate the peak area ratio (

    
    ). A stable ratio (±5% variance) across all time points validates that the -d7 analog experiences identical degradation kinetics and is successfully compensating for any absolute analyte loss in the matrix.
    

References

  • Public Release Summary - Evaluation of the new active KRESOXIM-METHYL in the product STROBY WG FUNGICIDE. Australian Pesticides and Veterinary Medicines Authority (APVMA). 2

  • Degradation of Kresoxim-Methyl in Different Soils: Kinetics, Identification of Transformation Products, and Pathways Using High-Resolution-Mass-Spectrometry-Based Suspect and Non-Target Screening Approaches. Journal of Agricultural and Food Chemistry - ACS Publications. 3

  • Determination of pesticides in nectar collected by honey bees. DiVA Portal. 1

  • Dissipation Dynamics and Dietary Risk Assessment of Kresoxim-Methyl Residue in Rice. MDPI. 4

  • The Disappearance Behavior, Residue Distribution, and Risk Assessment of Kresoxim-Methyl in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS. Frontiers. 5

  • Effect of Processing Type and Storage Time on Some Pesticide Residues in Strawberries. DergiPark.6

  • Kresoxim-methyl. Food and Agriculture Organization of the United Nations (FAO). 7

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Kresoxim-methyl-d7

As a Senior Application Scientist, I approach the handling of deuterated internal standards with the same rigorous safety protocols as their unlabeled parent compounds. Kresoxim-methyl-d7 is utilized extensively as an in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of deuterated internal standards with the same rigorous safety protocols as their unlabeled parent compounds. Kresoxim-methyl-d7 is utilized extensively as an internal standard for the precise quantification of the strobilurin fungicide kresoxim-methyl via GC-MS or LC-MS[1].

While isotopic labeling (d7) shifts the mass-to-charge ratio (m/z) for analytical resolution, it does not alter the biochemical mode of action or the inherent toxicity profile of the molecule. To build a self-validating safety system in your laboratory, you must understand the causality behind the chemical's hazards and implement the exact logistical and operational controls detailed in this guide.

Biochemical Hazard Profile & Causality

Kresoxim-methyl is classified globally as a suspected carcinogen (GHS Category 2, H351) and is extremely toxic to aquatic ecosystems (Aquatic Acute 1, Aquatic Chronic 1, H400, H410)[2][3].

The Causality of Toxicity: The hazard profile of Kresoxim-methyl-d7 stems from its potent ability to inhibit mitochondrial respiration. The molecule specifically targets and binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain[4][5]. This binding physically blocks the transfer of electrons between cytochrome b and cytochrome c1, which immediately halts the production of adenosine triphosphate (ATP) and triggers the generation of destructive Reactive Oxygen Species (ROS)[4][6].

Because of this conserved mechanism, any laboratory handling must utilize strict containment to prevent inhalation, dermal absorption, and environmental release.

MOA KMD7 Kresoxim-methyl-d7 Exposure Mito Mitochondrial Inner Membrane (Cytochrome bc1 Complex III) KMD7->Mito QoSite Binds to Quinone outside (Qo) site Mito->QoSite Block Blocks Electron Transfer (Cyt b to Cyt c1) QoSite->Block ATP Halt in ATP Synthesis Block->ATP ROS ROS Generation & Cellular Toxicity ATP->ROS

Caption: Mechanism of Kresoxim-methyl-d7 toxicity via cytochrome bc1 complex inhibition.

Quantitative PPE Specifications

To mitigate the risks associated with mitochondrial toxicity and carcinogenicity, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to. The data below synthesizes regulatory standards with the specific physicochemical properties of Kresoxim-methyl-d7 (a lipophilic solid with a logPow of ~3.5 that readily forms dust)[7].

PPE CategoryRequired SpecificationRegulatory StandardCausality / Scientific Rationale
Eye/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) / NIOSH (US)Prevents ocular absorption of airborne dust particulates generated during the weighing of the neat solid[2].
Hands Chemical impermeable gloves (Nitrile or Neoprene)EN 374 / EU Directive 89/686/EECKresoxim-methyl is highly lipophilic and can easily absorb through compromised skin barriers[2][7].
Body Fire/flame resistant and impervious laboratory coatOSHA General DutyPrevents accumulation of static-prone dust on personal clothing, eliminating secondary exposure[2].
Respiratory Full-face respirator with P100/Type P3 particulate filtersNIOSH (US) / CEN (EU)Mandatory if local exhaust ventilation fails or exposure limits are exceeded, preventing inhalation of carcinogenic particulates[2].

Step-by-Step Operational Workflow

A self-validating protocol ensures that every action has a built-in safety check. Follow this procedural methodology when preparing Kresoxim-methyl-d7 standard solutions for mass spectrometry.

Phase 1: Pre-Operational Environmental Controls
  • Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity of 80-100 FPM. While Kresoxim-methyl-d7 has a low vapor pressure, mechanical handling generates respirable dust[7].

  • Static Dissipation: Utilize non-sparking tools and anti-static weighing boats. The powder can form explosive dust/air mixtures if electrostatically discharged[2].

Phase 2: Weighing and Solubilization
  • Tare and Transfer: Using a micro-spatula, carefully transfer the Kresoxim-methyl-d7 standard into a pre-tared amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the molecule's methoxyimino group.

  • Solvent Addition: Solubilize the standard using chloroform or methanol, as the deuterated compound is slightly soluble in these organic matrices[1].

  • Sealing: Cap the vial immediately with a PTFE-lined septum to prevent solvent evaporation and isotopic exchange.

Phase 3: Equipment Decontamination
  • Surface Wipe: Wipe down the analytical balance and fume hood surface with a methanol-soaked lint-free cloth to capture any residual lipophilic particulates.

  • Glove Removal: Doff gloves aseptically, turning them inside out to trap any microscopic chemical residue, and place them immediately in a designated hazardous waste bin.

Workflow Start Pre-Operational Prep (Fume Hood, PPE Donning) Weigh Weighing & Solubilization (Avoid Dust Formation) Start->Weigh Use GC/LC-MS Internal Standard Application Weigh->Use Spill Spill Event? (Contain & Absorb) Weigh->Spill If spilled Waste Collect in Sealed Hazardous Waste Container Use->Waste Spill->Waste Dispose EPA/OSHA Compliant Incineration Waste->Dispose

Caption: Operational and disposal workflow for Kresoxim-methyl-d7 handling.

Spill Response and Disposal Plan

Due to its severe aquatic toxicity (highly toxic to Oncorhynchus mykiss and Daphnia magna[3]), Kresoxim-methyl-d7 must never enter standard drainage systems.

Immediate Spill Containment
  • Evacuation & PPE: If a large spill occurs outside the fume hood, evacuate personnel and don a full-face respirator before re-entering the area[2].

  • Dust Suppression: Do NOT dry sweep. Cover the spilled Kresoxim-methyl-d7 with a damp inert absorbent material (e.g., sand or a specialized dust-binding agent) to prevent aerosolization[3].

  • Collection: Use non-sparking scoops to transfer the absorbed material into a sealable, chemically compatible polyethylene container[2].

EPA/OSHA Compliant Disposal
  • Waste Classification: Under US EPA guidelines (40 CFR 261.3), discarded Kresoxim-methyl-d7 must be classified and labeled as hazardous waste due to its severe aquatic toxicity (H400/H410)[8].

  • Incineration: Do not discharge into drains, surface waters, or groundwater[3]. The material and its contaminated packaging must be sent to an approved hazardous waste incineration facility[3][8].

References

  • Title: Kresoxim-methyl - Safety Data Sheet Source: ChemicalBook URL: 2

  • Title: Kresoxim-methyl-d7 Product Information Source: Cayman Chemical URL: 1

  • Title: Application of Kresoxim-methyl in plant pathology research models Source: BenchChem URL: 4

  • Title: Kresoxim-methyl Safety Data Sheet (Disposal Guidelines) Source: AK Scientific URL: 8

  • Title: Mitochondrion-Targeted Triphenylphosphonium-Based Kresoxim-Methyl Analogues Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: 6

  • Title: Kresoxim-methyl: Modification of a Naturally Occurring Compound to Produce a New Fungicide Source: SciSpace URL: 7

  • Title: Structural Analysis of Cytochrome bc1 Complexes Source: PMC (National Institutes of Health) URL: 5

  • Title: Safety data sheet Stroby WG (Ecotoxicity Data) Source: AgNova (BASF) URL: 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.